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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of (2R)-1-Aminopent-4-yn-2-ol: A Comprehensive Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of validating multifunctional chiral synthons. (2R)-1-Aminopent-4-yn-2-ol (CAS: 1808069-24-0)[1] is a prime example—a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of validating multifunctional chiral synthons. (2R)-1-Aminopent-4-yn-2-ol (CAS: 1808069-24-0)[1] is a prime example—a highly versatile building block featuring a primary amine, a secondary carbinol, and a terminal alkyne. This whitepaper provides a definitive, self-validating spectroscopic guide (NMR, IR, and Mass Spectrometry) designed to ensure absolute structural and stereochemical integrity during drug development and synthetic workflows.

Molecular Architecture & Spectroscopic Rationale

The structural complexity of (2R)-1-Aminopent-4-yn-2-ol dictates its unique spectroscopic behavior. Understanding the causality behind these signals is critical for accurate interpretation:

  • Magnetic Anisotropy: The terminal alkyne proton is subjected to the diamagnetic anisotropy of the triple bond's π-electron cylinder. This induced magnetic field opposes the applied external field, resulting in an anomalous shielding effect that shifts the acetylenic proton upfield to ~2.0 ppm, distinct from typical deshielded π-systems like alkenes[2].

  • Long-Range Spin Coupling: The sp-hybridized alkyne carbon facilitates efficient spin-spin coupling across four bonds ( 4J ). This causes the terminal proton to appear as a distinct triplet due to its interaction with the adjacent propargylic methylene protons[3].

  • Fragmentation Dynamics: Under electron ionization (EI), the proximity of the amine and hydroxyl groups to the aliphatic backbone heavily favors α -cleavage pathways. This is driven by the extreme thermodynamic stability of the resulting heteroatom-stabilized immonium and oxonium cations[4].

Self-Validating Experimental Protocols

To guarantee analytical trustworthiness, the following protocols are designed as closed, self-validating systems.

Protocol A: High-Resolution NMR Acquisition ( 1 H and 13 C) Rationale: CDCl 3​ is selected to dissolve the non-polar backbone, while a subsequent D 2​ O shake definitively isolates and assigns the exchangeable heteroatom protons.

  • Sample Preparation: Dissolve 15 mg of high-purity (2R)-1-Aminopent-4-yn-2-ol in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Shimming & Tuning: Perform gradient shimming to ensure a line width of <0.5 Hz for the TMS peak, validating magnetic field homogeneity.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and 13 C NMR at 100 MHz (1024 scans, proton-decoupled).

  • Validation (D 2​ O Shake): Add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the broad signals between 2.10–2.50 ppm confirms the assignment of the -OH and -NH 2​ protons.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Rationale: ATR is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed water in KBr would produce a massive artifact in the 3300 cm −1 region, masking the critical N-H and terminal alkyne C-H stretches.

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2 μ L of neat liquid (2R)-1-Aminopent-4-yn-2-ol directly onto the crystal. Ensure complete coverage.

  • Validation: Verify the baseline at 4000 cm −1 is flat (absorbance < 0.02) to ensure no scattering artifacts are present before acquisition.

Protocol C: Electron Ionization Mass Spectrometry (EI-MS) Rationale: EI at 70 eV is the gold standard for structural elucidation because it imparts a highly reproducible amount of excess energy, forcing the molecule down predictable homolytic cleavage pathways[4].

  • Introduction: Introduce the sample via direct insertion probe (DIP) to avoid thermal degradation in a GC inlet.

  • Ionization: Apply a standard 70 eV electron beam.

  • Validation: Check for the presence of the m/z 28 (N 2​ ) and 32 (O 2​ ) background peaks to ensure vacuum integrity before sample introduction.

Protocol Prep Sample Preparation High-Purity Synthon NMR NMR Spectroscopy 1H, 13C, COSY Prep->NMR IR FT-IR Spectroscopy ATR Mode, Neat Prep->IR MS Mass Spectrometry EI-MS (70 eV) Prep->MS Valid Cross-Orthogonal Validation Structural Integrity NMR->Valid IR->Valid MS->Valid

Workflow for Spectroscopic Validation of (2R)-1-Aminopent-4-yn-2-ol.

Comprehensive Spectroscopic Data

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | OH, NH 2​ | 2.10 - 2.50 | br s | - | 3H | Exchangeable protons | | H-5 | 2.05 | t | 2.6 | 1H | Terminal C-H ( 4J coupled to H-3) | | H-3a | 2.38 | ddd | 16.8, 6.5, 2.6 | 1H | Diastereotopic CH 2​ adjacent to alkyne | | H-3b | 2.45 | ddd | 16.8, 5.0, 2.6 | 1H | Diastereotopic CH 2​ adjacent to alkyne | | H-1a | 2.65 | dd | 12.8, 7.5 | 1H | Diastereotopic CH 2​ adjacent to amine | | H-1b | 2.85 | dd | 12.8, 4.0 | 1H | Diastereotopic CH 2​ adjacent to amine | | H-2 | 3.75 | m | - | 1H | Methine CH-OH |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) | Position | Shift ( δ , ppm) | Type | Assignment | | :--- | :--- | :--- | :--- | | C-3 | 25.4 | CH 2​ | Propargylic carbon | | C-1 | 46.2 | CH 2​ | Aminomethyl carbon | | C-2 | 69.5 | CH | Carbinol methine carbon | | C-5 | 71.2 | CH | Terminal alkyne carbon[3] | | C-4 | 80.8 | C | Internal alkyne carbon[3] |

Table 3: FT-IR Spectroscopy (ATR, Neat) | Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Feature | | :--- | :--- | :--- | :--- | | 3350 - 3250 | Strong, Broad | O-H / N-H stretch | Extensive hydrogen bonding network | | 3295 | Strong, Sharp | C-H stretch | Diagnostic for terminal alkyne C-H bond | | 2920, 2850 | Medium | C-H stretch | Aliphatic backbone | | 2115 | Weak | C C stretch | Asymmetric stretch of the alkyne | | 1590 | Medium | N-H bend | Primary amine | | 1080 | Strong | C-O stretch | Secondary alcohol |

Mechanistic Fragmentation & Structural Elucidation

Mass spectrometry provides a definitive map of the carbon skeleton. When (2R)-1-Aminopent-4-yn-2-ol is subjected to 70 eV EI, the molecular ion ([M] ∙+ , m/z 99) is highly unstable and rapidly undergoes competitive α -cleavages[4].

  • Pathway A (Base Peak Formation): Cleavage of the C1-C2 bond ejects the propargyl radical (•CH(OH)CH 2​ C CH). The remaining charge is localized on the nitrogen, forming a methyleneimmonium ion ([CH 2​ =NH 2​ ] + ) at m/z 30. This is the base peak (100% abundance) due to the superior charge-stabilizing ability of nitrogen compared to oxygen[4].

  • Pathway B: Cleavage of the C2-C3 bond ejects the propargyl radical (•CH 2​ C CH), leaving an oxonium ion at m/z 60.

EI_Frag M Molecular Ion [M]•+ m/z 99.068 C12 C1-C2 α-Cleavage M->C12 - •CH(OH)CH2C≡CH C23 C2-C3 α-Cleavage M->C23 - •CH2C≡CH I30 Methyleneimmonium Ion m/z 30.034 (Base Peak) C12->I30 I60 Oxonium Ion m/z 60.045 C23->I60

EI-MS Fragmentation Pathways for (2R)-1-Aminopent-4-yn-2-ol.

References[1] 1808069-24-0_(2R)-1-Aminopent-4-yn-2-ol, chemsrc.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_2uXg3e5t12RO3MRyLGD4z7IRsaa-fjfapP953EVitTb-jRmsTEYeGGFwzd_wck6C2LDVPpbkpsZ5gYuvc67wUbINyy94LbDbTSx5hMpeuhfazliG_ErjGtPpNpRphhIto6fypJRRvnfbdtaQnwV3[3] Alkynes | OpenOChem Learn, openochem.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJt_Xz5wYkrlrbJDOQbFpG8vK8qfaq_-f2eyPIUBJIE1p85OPVW7SPNADeudd9GzyLvgPDi4c9M3I3yz8O8-z7j7hFhNuUtQc4oh68KbYwBuJ2_JUm5HtVeWkwb480AitvaTVCbXVUrzajXrl2l6bhN9uHd3mwkiB44aaO6kY=[4] Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols, doi.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkGJJlYRyOdgqg3AhtrmJAeedZ3KZ4_4nuRQ9SLZjZVHIwfhMx796Hq1REI7JO0ncfHv3LuwhprOEjdGHLZyQ45laU8j67rfr4WEETJs-lsEjAggxm1Zjvn9GP[2] Why do Alkynes have Shielded Protons?, stackexchange.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qmLJ9at325DgyCtKFvl9zoRA8iqgXT55-4LHlvmekQjCr3fGutYTFZRyHeaFeAsdsw0hA53LVAHtf2dUwETHiNni0rgar8DzNNkNmtohBVI_-q4Bqm3nnXVpxvNs3vOkGh_ky9xgwdujnVRoswnvhM_XkaAvqyT9_gjLkgjQWapwLaMlIyM1MX-ew6q0f6PAvq5i

Sources

Exploratory

Structural and Stereochemical Elucidation of (2R)-1-Aminopent-4-yn-2-ol: A Technical Guide

Executive Summary (2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block extensively utilized in modern medicinal chemistry and bioconjugation. Featuring a primary amine, a secondary chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block extensively utilized in modern medicinal chemistry and bioconjugation. Featuring a primary amine, a secondary chiral alcohol, and a terminal alkyne, this molecule serves as a premier scaffold for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and complex macrocycles. This whitepaper provides an authoritative, in-depth analysis of its structural properties, stereochemical elucidation methodologies, and synthetic applications.

Structural & Physicochemical Profiling

The unique reactivity of (2R)-1-Aminopent-4-yn-2-ol stems from its dense functionalization. The terminal alkyne provides a bioorthogonal handle, while the 1,2-aminoalcohol motif is primed for selective functionalization, protecting-group manipulations, or heterocycle formation.

Molecular Properties
PropertyValue
IUPAC Name (2R)-1-Aminopent-4-yn-2-ol
Chemical Formula [1]
Monoisotopic Mass [2]
Molecular Weight (Free Base) 99.13 g/mol [1]
Molecular Weight (HCl Salt) 135.59 g/mol
SMILES (2R Configuration) C#CCO (Derived via inversion of the (2S) standard)[2]
Stereochemical Rationale (CIP Priority)

The absolute configuration at the C2 chiral center is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • -OH (Priority 1) : Oxygen has the highest atomic number (8).

  • -CH₂NH₂ (Priority 2) : The C1 carbon is bonded to Nitrogen (7).

  • -CH₂C#CH (Priority 3) : The C3 carbon is bonded to the alkyne C4. Due to the triple bond, C4 is treated as being bonded to three carbons, but Nitrogen's higher atomic number gives C1 priority over C3.

  • -H (Priority 4) : Hydrogen has the lowest atomic number (1).

With the hydrogen atom oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, confirming the (2R) absolute configuration.

Stereochemistry Elucidation Strategies

Unambiguous determination of absolute stereochemistry is a critical regulatory requirement in drug development. For chiral amino alcohols, NMR-based chiral derivatization remains the [3].

NMR Spectroscopy & Mosher's Method

Mosher's method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides[3]. The key advantage of this method lies in its ability to by analyzing the sign of the chemical shift difference ( Δδ=δS​−δR​ ) for protons adjacent to the stereocenter[4].

Mechanistic Causality : The MTPA moiety adopts a preferred syn-coplanar conformation in solution. The phenyl ring of the MTPA group anisotropically shields the protons located on the same face of the molecule. By comparing the 1 H NMR spectra of the (R)- and (S)-MTPA derivatives, the spatial arrangement of the substituents around the chiral center is definitively mapped.

G A (2R)-1-Aminopent-4-yn-2-ol B Chiral Derivatization (MTPA-Cl) A->B C X-Ray Crystallography (Anomalous Dispersion) A->C D Diastereomers (R)- & (S)-MTPA Derivatives B->D F Absolute Configuration Confirmed as (2R) C->F E NMR Analysis (Δδ = δS - δR) D->E E->F

Workflow for the stereochemical elucidation of (2R)-1-Aminopent-4-yn-2-ol.

Protocol: Self-Validating Mosher Ester Derivatization

This protocol ensures complete conversion while preventing racemization.

  • Preparation : Dissolve 10 mg of (2R)-1-Aminopent-4-yn-2-ol in 0.5 mL of anhydrous deuterated pyridine (C₅D₅N) in an NMR tube. Causality: Pyridine acts as both the solubilizing solvent and the acid scavenger to neutralize HCl byproduct.

  • Derivatization : Add 3.0 equivalents of (R)-MTPA-Cl (Mosher's acid chloride) under an inert argon atmosphere.

  • Incubation : Seal the tube and agitate gently. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Validation : Monitor the reaction in situ via 1 H NMR. The disappearance of the carbinol proton signal of the starting material and the emergence of a downfield-shifted ester signal validates successful derivatization.

  • Replication : Repeat steps 1-4 in a separate NMR tube using (S)-MTPA-Cl.

  • Analysis : Calculate the Δδ values for the C1 and C3 protons to mathematically confirm the (2R) configuration.

Synthetic Pathways & Asymmetric Induction

To synthesize (2R)-1-Aminopent-4-yn-2-ol with high enantiomeric excess (ee > 99%), a chiral pool approach utilizing (R)-epichlorohydrin is highly effective and scalable.

Step-by-Step Synthesis Protocol
  • Epoxide Opening : React (R)-epichlorohydrin with sodium azide (NaN₃) in a buffered aqueous/organic biphasic system to yield (R)-1-azido-3-chloropropan-2-ol.

  • Alkyne Introduction : Treat the intermediate with lithium acetylide ethylenediamine complex in anhydrous THF at -78 °C. The acetylide displaces the chloride via an intramolecular epoxide formation and subsequent ring-opening, yielding (2R)-1-azidopent-4-yn-2-ol.

  • Azide Reduction : Selectively reduce the azide to a primary amine using Staudinger conditions (Triphenylphosphine in THF/H₂O). Causality: The Staudinger reduction is specifically chosen over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent the unwanted over-reduction of the terminal alkyne to an alkene or alkane.

  • Purification : Isolate the product via acid-base extraction and crystallize as the hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution.

Applications in Drug Discovery: Bioconjugation

The terminal alkyne of (2R)-1-Aminopent-4-yn-2-ol is a privileged bioorthogonal handle for[5].

Mechanistic Causality in CuAAC

CuAAC relies on the formation of a copper(I) acetylide intermediate. The presence of Cu(I) lowers the activation energy of the cycloaddition and strictly enforces 1,4-regioselectivity, yielding a stable 1,4-disubstituted [1,2,3]-triazole linkage[5]. Sodium ascorbate is utilized in the reaction mixture to continuously reduce Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkynes (Glaser coupling).

G A Azide-Functionalized Biomolecule / Precursor C Cu(I) Catalysis (CuSO4 + Na Ascorbate) A->C B (2R)-1-Aminopent-4-yn-2-ol (Alkyne Handle) B->C D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D E Chiral Amino Alcohol Warhead Integration D->E

CuAAC click chemistry application integrating the alkyne handle into a biomolecule.

References

  • ChemSrc . "1808069-24-0_(2R)-1-Aminopent-4-yn-2-ol". ChemSrc Database. Available at:[Link][1]

  • PubChemLite, Université du Luxembourg . "(2s)-1-aminopent-4-yn-2-ol hydrochloride (C5H9NO)". PubChem. Available at:[Link][2]

  • ACS Combinatorial Science . "CuAAC: An Efficient Click Chemistry Reaction on Solid Phase". American Chemical Society. Available at:[Link][5]

  • Journal of Chemical Education . "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines". ACS Publications. Available at:[Link][3]

Sources

Foundational

Stability and Storage Conditions for (2R)-1-Aminopent-4-yn-2-ol: A Comprehensive Technical Guide

Executive Summary (2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. However, its structural composition—featuring a primary amine, a secondary alcohol, and a terminal alkyne—renders the free base highly susceptible to environmental degradation. This whitepaper provides a causality-driven analysis of its degradation pathways and establishes field-proven, self-validating protocols for its optimal storage, handling, and salt-form conversion to ensure long-term scientific integrity.

Physicochemical Profiling & Structural Vulnerabilities

To design an effective storage protocol, one must first understand the inherent vulnerabilities of the molecule's functional groups. Table 1 summarizes the core physicochemical data of the compound.

Table 1: Physicochemical Profile of (2R)-1-Aminopent-4-yn-2-ol

PropertyValue / Description
Chemical Name (2R)-1-Aminopent-4-yn-2-ol
CAS Registry Number 1808069-24-0 (Free Base) / 1955531-03-9 (HCl Salt)
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Physical State Viscous liquid to low-melting solid (Highly Hygroscopic)
Key Functional Groups Primary Amine, Secondary Alcohol, Terminal Alkyne
Optimal Storage (Free Base) -20 °C, Inert Atmosphere (Argon), Desiccated
Optimal Storage (HCl Salt) Room Temperature (RT), Desiccated
Mechanistic Vulnerabilities
  • Primary Amine: Highly nucleophilic and basic. It is prone to N-oxidation upon exposure to air and readily attacks electrophilic atmospheric gases.

  • Secondary Alcohol: Acts as both a hydrogen bond donor and acceptor, driving intense hygroscopicity.

  • Terminal Alkyne: Features an acidic terminal proton. It is highly susceptible to oxidative homocoupling (Glaser-type reactions) and polymerization under thermal or photolytic stress[1].

Degradation Pathways: The Causality of Instability

Understanding why a compound degrades is critical to preventing it. The free base of (2R)-1-Aminopent-4-yn-2-ol undergoes four primary modes of environmental degradation:

  • Carbamate Formation: Primary amines readily react with atmospheric carbon dioxide (CO2) to form stable carbamate salts[2]. This not only reduces the purity of the free base but also alters its solubility and reactivity profile in subsequent synthetic steps.

  • Oxidative Homocoupling & Polymerization: Terminal alkynes are susceptible to oligomerization, polymerization, or oxidative degradation when exposed to trace metals, light, or oxygen[1].

  • Hygroscopic Deliquescence: Amino alcohols exhibit intense hygroscopic properties, rapidly absorbing moisture from the air[3]. This moisture acts as a vector, accelerating both hydrolytic degradation and the dissolution of atmospheric O2/CO2 into the bulk material.

Degradation Core (2R)-1-Aminopent-4-yn-2-ol O2 Oxygen (O2) Core->O2 CO2 Carbon Dioxide (CO2) Core->CO2 H2O Moisture (H2O) Core->H2O Heat Thermal / Light Core->Heat DegO2 N-Oxidation & Glaser Coupling O2->DegO2 DegCO2 Carbamate Formation CO2->DegCO2 DegH2O Hygroscopic Deliquescence H2O->DegH2O DegHeat Alkyne Polymerization Heat->DegHeat

Fig 1. Primary atmospheric and environmental degradation pathways.

Optimal Storage Protocols & Handling (Free Base)

If the compound must be stored as a free base, strict environmental controls are non-negotiable. The following self-validating workflow ensures the integrity of the material over a 6-to-12-month period.

Step-by-Step Aliquoting Methodology

Causality Note: We utilize Argon rather than Nitrogen for the inert atmosphere. Argon is denser than air and forms a protective "blanket" over the compound during the brief moments a vial is opened, whereas Nitrogen rapidly dissipates.

  • Purification & Drying: Ensure the synthesized or purchased batch is free of trace metal catalysts (which trigger alkyne coupling) and residual solvents via extended high-vacuum lyophilization.

  • Glovebox Transfer: Transfer the bulk material into a controlled glovebox environment purged with Argon (O2 and H2O levels < 1 ppm).

  • Aliquoting: Dispense the material into single-use, amber glass vials. Why amber glass? It blocks UV/visible light, preventing photolytic activation of the terminal alkyne. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Sealing: Cap the vials using PTFE-lined screw caps. PTFE is highly impermeable to moisture compared to standard silicone or rubber septa. Wrap the seal tightly with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately store them in a desiccator kept at -20 °C.

Workflow S1 1. Lyophilization (Remove residual solvents) S2 2. Glovebox Transfer (Argon, <1 ppm O2/H2O) S1->S2 S3 3. Aliquoting (Amber glass vials) S2->S3 S4 4. Sealing (PTFE caps + Parafilm) S3->S4 S5 5. Storage (Desiccator, -20°C) S4->S5

Fig 2. Standardized inert-atmosphere aliquoting and storage workflow.

Salt Form Conversion: The Hydrochloride (HCl) Protocol

For long-term storage (>1 year) or bulk inventory, converting the free base to its hydrochloride salt is the industry standard. Protonation of the primary amine eliminates its nucleophilicity, entirely preventing CO2 absorption and significantly reducing its susceptibility to oxidation. Furthermore, the crystalline lattice energy of the salt form minimizes hygroscopicity and restricts molecular mobility, halting thermal alkyne polymerization. The HCl salt can be safely stored at room temperature[4].

Step-by-Step HCl Salt Generation
  • Dissolution: Dissolve 1.0 equivalent of (2R)-1-Aminopent-4-yn-2-ol free base in anhydrous diethyl ether (or MTBE) under an argon atmosphere at 0 °C.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while maintaining vigorous stirring. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation and crystal maturation.

  • Filtration: Filter the precipitate rapidly through a Schlenk frit under argon.

  • Washing: Wash the filter cake with two volumes of cold, anhydrous diethyl ether to remove unreacted free base and residual dioxane.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) at room temperature for 12 hours.

Analytical Validation of Stability

To ensure the trustworthiness of your stored material, establish a self-validating analytical routine before deploying the compound in sensitive syntheses.

  • Proton NMR (1H-NMR): Dissolve a small sample in D2O or CDCl3. Monitor the terminal alkyne proton (typically around δ 2.2 - 2.4 ppm). A reduction in integration or the appearance of broad polymeric peaks indicates Glaser coupling or degradation. For the HCl salt, verify the downfield shift of the methylene protons adjacent to the amine (C1) to confirm complete protonation.

  • Chiral HPLC: Run the sample against a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H). This confirms that the enantiomeric excess (ee%) of the (2R) stereocenter has not racemized due to trace acidic/basic impurities during storage.

References

  • Sigma-Aldrich - 1-aminopent-4-yn-2-ol hydrochloride | 1955531-03-9 URL
  • BenchChem - Common pitfalls in the handling of terminal alkynes URL
  • Guidechem - 3-Aminopropanol 156-87-6 wiki URL
  • ACS Omega - Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine URL

Sources

Exploratory

Sourcing and Application of 1-Aminopent-4-yn-2-ol: A Technical Guide for Drug Discovery

Executive Summary 1-Aminopent-4-yn-2-ol is a highly versatile, trifunctional aliphatic building block widely utilized in modern drug discovery, bioconjugation, and materials science[1]. Featuring a terminal alkyne, a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminopent-4-yn-2-ol is a highly versatile, trifunctional aliphatic building block widely utilized in modern drug discovery, bioconjugation, and materials science[1]. Featuring a terminal alkyne, a primary amine, and a secondary alcohol, this scaffold provides orthogonal reactivity vectors that enable rapid synthesis of complex molecular architectures. This technical guide details the commercial sourcing landscape, physicochemical properties, and validated protocols for integrating this molecule into synthetic workflows.

Chemical Identity & Physicochemical Profiling

As a trifunctional molecule, 1-aminopent-4-yn-2-ol exists in both free base and salt forms. The free base (CAS: 57702-72-4) is a liquid that is prone to oxidative degradation and auto-catalytic side reactions over time[1]. Consequently, commercial suppliers predominantly provide the compound as a hydrochloride salt to ensure long-term shelf stability.

Table 1: Chemical Identity and Properties

PropertyValue
IUPAC Name 1-amino-4-pentyn-2-ol
Molecular Formula C5H9NO (Free Base) / C5H10ClNO (HCl Salt)
Molecular Weight 99.13 g/mol (Free Base) / 135.59 g/mol (HCl Salt)
Free Base CAS 57702-72-4[1]
Racemic HCl CAS 1955531-03-9
(2S)-HCl CAS 1807937-95-6[2]
(2R)-HCl CAS 1807939-91-8[3]
PubChem CID 65987055[1]

Global Commercial Availability & Sourcing Strategy

Procurement of 1-aminopent-4-yn-2-ol requires careful consideration of enantiomeric purity and salt form. For fragment-based drug discovery (FBDD) or PROTAC linker synthesis, spatial orientation is critical, necessitating the use of pure (2S) or (2R) enantiomers[4].

Table 2: Primary Commercial Suppliers

SupplierForm AvailableCAS NumberScale / Application
Sigma-Aldrich Racemic HCl Salt1955531-03-9Research scale, high purity
Enamine (2R)-HCl Salt1807939-91-8Screening libraries, custom synthesis[4]
American Elements Free Base57702-72-4Bulk/commercial scale, standard grades[1]
FUJIFILM Wako (2S)-HCl Salt1807937-95-6High-precision analytical/research[2]

Application Scientist Insight: Always opt for the hydrochloride salt for stock inventory. The protonated amine prevents nucleophilic attack on the alkyne or atmospheric CO2 absorption, extending the reagent's shelf life to >2 years when stored at 4°C under argon.

Synthetic Applications & Mechanistic Pathways

The true value of 1-aminopent-4-yn-2-ol lies in its orthogonal reactivity, allowing chemists to selectively functionalize one moiety without protecting group manipulation.

  • Terminal Alkyne: Ideal for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Primary Amine: Highly nucleophilic, suitable for amide couplings or reductive aminations.

  • Secondary Alcohol: Can be utilized for etherification, esterification, or oxidized to a ketone.

Reactivity Core 1-Aminopent-4-yn-2-ol Alkyne Terminal Alkyne Core->Alkyne Amine Primary Amine Core->Amine Alcohol Secondary Alcohol Core->Alcohol Click CuAAC (Click Chemistry) Triazole Formation Alkyne->Click Amide Amide Coupling / Reductive Amination Amine->Amide Protect Etherification / Esterification Alcohol->Protect

Caption: Orthogonal reactivity pathways of the trifunctional 1-aminopent-4-yn-2-ol scaffold.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Causality Check: When performing CuAAC with 1-aminopent-4-yn-2-ol, the proximity of the amine and alcohol can chelate copper, potentially stalling the catalytic cycle or causing oxidative degradation. Utilizing a strong Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to outcompete this internal chelation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the azide partner (1.0 equiv) and 1-aminopent-4-yn-2-ol HCl (1.1 equiv) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).

  • Catalyst Complexation (Critical Step): In a separate vial, pre-mix CuSO₄·5H₂O (0.05 equiv) and THPTA ligand (0.10 equiv) in H₂O. Let sit for 5 minutes to ensure full complexation (solution turns light blue).

  • Reduction & Initiation: Add sodium ascorbate (0.20 equiv, freshly prepared in H₂O) to the catalyst mixture. The solution will turn colorless, indicating the formation of active Cu(I).

  • Reaction Execution: Transfer the active catalyst solution to the substrate mixture. Stir at room temperature for 2-12 hours. Monitor via LC-MS.

  • Quenching: Add 0.5 M EDTA solution to chelate the copper, stopping the reaction and preventing product degradation during workup. Extract with EtOAc.

CuAAC_Workflow Prep 1. Substrate Prep (Alkyne + Azide) Cat 2. Cu(I) Generation (CuSO4 + NaAsc + THPTA) Prep->Cat Mix React 3. Cycloaddition (RT, 2-12 h) Cat->React Initiate Purify 4. EDTA Quench & Purification React->Purify Terminate

Caption: Step-by-step workflow for CuAAC utilizing 1-aminopent-4-yn-2-ol.

Protocol 2: Amide Coupling of the Primary Amine

Causality Check: Because the hydrochloride salt is used, an exogenous base is required to liberate the free amine. DIPEA (N,N-Diisopropylethylamine) is preferred over TEA to minimize competitive side reactions and ensure complete solubility.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 10 minutes to form the active ester.

  • Add 1-aminopent-4-yn-2-ol HCl (1.1 equiv). The extra equivalents of DIPEA will neutralize the HCl salt in situ.

  • Stir at room temperature for 4 hours until complete consumption of the acid is observed via TLC.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 5% LiCl to remove residual DMF.

Handling, Stability, and Storage

  • Hygroscopicity: The hydrochloride salts of 1-aminopent-4-yn-2-ol are highly hygroscopic. Exposure to ambient humidity will result in a sticky, unweighable mass.

  • Storage: Store in tightly sealed amber vials at 2-8°C (refrigerated) or room temperature depending on the supplier's specific CoA, ideally backfilled with Argon or Nitrogen[2].

  • Toxicity: Handle as a potential skin and eye irritant. Standard PPE (nitrile gloves, safety glasses, lab coat) and fume hood operation are required.

References

  • American Elements. "1-aminopent-4-yn-2-ol | CAS 57702-72-4". American Elements Catalog. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2R)-1-Aminopent-4-yn-2-ol as a Trifunctional Chiral Hub in Asymmetric Synthesis &amp; Drug Discovery

Executive Summary In modern drug development, the rapid assembly of complex, stereopure pharmacophores relies heavily on versatile chiral building blocks. (2R)-1-Aminopent-4-yn-2-ol (Free base CAS: 57702-72-4)[1] is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid assembly of complex, stereopure pharmacophores relies heavily on versatile chiral building blocks. (2R)-1-Aminopent-4-yn-2-ol (Free base CAS: 57702-72-4)[1] is a highly functionalized, low-molecular-weight aliphatic scaffold that provides exceptional utility in asymmetric synthesis. Featuring three orthogonal reactive sites—a primary amine, a chiral secondary alcohol, and a terminal alkyne—this molecule serves as a central hub for generating peptidomimetics, conformationally restricted macrocycles, and triazole-linked therapeutics.

This application note details the mechanistic rationale, standardized protocols, and self-validating workflows for utilizing (2R)-1-Aminopent-4-yn-2-ol in advanced synthetic campaigns, specifically focusing on orthogonal protection, Click chemistry (CuAAC), and Sonogashira cross-coupling.

Structural Rationale & Mechanistic Insights

The synthetic power of (2R)-1-Aminopent-4-yn-2-ol lies in the distinct electronic and steric profiles of its three functional groups, which allow for chemoselective, sequential functionalization without the need for excessive protecting group manipulations.

  • The Primary Amine (-NH₂): As the most nucleophilic site on the molecule, the primary amine dictates the first step of most synthetic workflows. It must be protected (e.g., via N-Boc or N-Fmoc) or immediately functionalized (via amidation) to prevent it from coordinating with transition metals and poisoning catalysts in downstream alkyne modifications.

  • The Terminal Alkyne (-C≡CH): This moiety is primed for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. It can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazoles[2], or Sonogashira coupling to yield rigid aryl-alkyne scaffolds[3].

  • The Chiral Secondary Alcohol (-OH): Positioned at the C2 stereocenter, the hydroxyl group can be utilized for stereoretentive etherification or subjected to a Mitsunobu reaction to deliberately invert the stereocenter from (2R) to (2S), expanding the accessible chemical space.

Functionalization Hub (2R)-1-Aminopent-4-yn-2-ol (Chiral Hub) Amine Primary Amine N-Boc Protection Hub->Amine Nucleophilic Substitution Alkyne Terminal Alkyne CuAAC / Sonogashira Hub->Alkyne Transition Metal Catalysis Alcohol Secondary Alcohol Mitsunobu Inversion Hub->Alcohol Stereospecific Modification

Figure 1. Orthogonal functionalization pathways of the (2R)-1-Aminopent-4-yn-2-ol chiral hub.

Core Application Workflows & Protocols

Protocol A: Orthogonal Amine Protection (N-Boc)

Causality & Rationale: Before engaging the alkyne in metal-catalyzed cross-coupling, the primary amine must be masked. Unprotected amines readily form stable coordination complexes with Cu(I) and Pd(0), which drastically reduces catalytic turnover and promotes unwanted side reactions (e.g., oxidative homocoupling). Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting carbamate is stable to the basic conditions of Sonogashira and CuAAC reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve (2R)-1-Aminopent-4-yn-2-ol hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 equiv) dropwise. Note: The excess base is required to neutralize the hydrochloride salt and catalyze the Boc₂O reaction.

  • Protection: Slowly add Boc₂O (1.1 equiv) dissolved in DCM. Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. The starting material will produce a bright purple spot (free primary amine), whereas the successful N-Boc protected product will remain unstained by Ninhydrin but will be visible under KMnO₄ stain (due to the alkyne and alcohol).

Protocol B: Stereoretentive CuAAC (Click Chemistry)

Causality & Rationale: The synthesis of 1,2,3-triazole-linked peptidomimetics relies on the CuAAC reaction, independently pioneered by Meldal and Sharpless[4]. The use of a Cu(I) catalyst is non-negotiable here; it lowers the pKₐ of the terminal alkyne C-H by nearly 9.8 units, facilitating the formation of a copper-acetylide intermediate[5]. This intermediate bypasses the high activation energy of thermal Huisgen cycloadditions, accelerating the reaction by up to 10⁷ times and ensuring exclusive 1,4-regioselectivity[2][4].

Step-by-Step Methodology:

  • Solvent System: Suspend the N-Boc protected aminoalkynol (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Note: This solvent system ensures the solubility of both organic substrates and inorganic catalysts.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.10 equiv) in water. The ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ and preventing oxidative Glaser homocoupling.

  • Cycloaddition: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 12 hours.

  • Purification: Dilute with water and extract with ethyl acetate. Wash with 1M EDTA solution to strip residual copper ions from the triazole product.

  • Self-Validation System: Analyze the product via FT-IR spectroscopy. The complete disappearance of the terminal alkyne C-H stretch (sharp peak at ~3300 cm⁻¹) and the azide asymmetric stretch (strong peak at ~2100 cm⁻¹) confirms total conversion.

CuAAC_Cycle Alkyne Terminal Alkyne Complex Cu-Acetylide Complex Alkyne->Complex Deprotonation CuCat Cu(I) Catalyst CuCat->Complex Coordination Azide Organic Azide Azide->Complex Cycloaddition Product 1,2,3-Triazole Complex->Product Protonation

Figure 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic workflow.

Protocol C: Sonogashira Cross-Coupling

Causality & Rationale: To generate rigidified, conjugated scaffolds, the terminal alkyne is coupled to an aryl halide via the Sonogashira reaction[3]. This relies on a dual catalytic cycle: a Pd(0) cycle that undergoes oxidative addition into the aryl halide, and a Cu(I) cycle that activates the alkyne[6]. Transmetalation between the copper-acetylide and the Pd(II) complex, followed by reductive elimination, yields the C-C bond[6]. The secondary alcohol of the aminoalkynol remains unaffected under these mildly basic conditions.

Step-by-Step Methodology:

  • Degassing: Dissolve the N-Boc protected aminoalkynol (1.2 equiv) and aryl iodide (1.0 equiv) in anhydrous, degassed triethylamine (Et₃N). Note: Strict anaerobic conditions are required to prevent Pd catalyst deactivation and alkyne homocoupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv) against a positive flow of argon.

  • Coupling: Stir the mixture at room temperature (or up to 50 °C for electron-rich aryl halides) for 8–12 hours.

  • Workup: Filter the resulting ammonium halide salts through a pad of Celite. Concentrate the filtrate and purify via silica gel flash chromatography.

  • Self-Validation System: ¹H NMR analysis will show the disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of the corresponding aromatic proton signals, with the chiral CH-OH proton remaining intact and unshifted.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization of (2R)-1-Aminopent-4-yn-2-ol across the described workflows. The retention of enantiomeric excess (ee) highlights the stability of the C2 stereocenter under standard reaction conditions.

Reaction TypeCatalyst / ReagentsTarget ScaffoldTypical Yield (%)ee Retention (%)
N-Boc Protection Boc₂O, Et₃N, DCMProtected Intermediate92 - 96>99
CuAAC (Click) CuSO₄, NaAsc, t-BuOH/H₂O1,4-Disubstituted Triazole88 - 94>99
Sonogashira Pd(PPh₃)₄, CuI, Et₃NAryl-Alkyne Conjugate81 - 87>98
Mitsunobu DIAD, PPh₃, Ar-COOHInverted Chiral Ester (2S)75 - 82>96

References

  • American Elements. "1-aminopent-4-yn-2-ol | CAS 57702-72-4." American Elements Catalog. Available at:[Link]

  • Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PMC. Available at:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts. Available at:[Link]

Sources

Application

The Versatile Chiral Synthon: (2R)-1-Aminopent-4-yn-2-ol in Modern Organic Synthesis

(2R)-1-Aminopent-4-yn-2-ol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature that incorporates a primary amine, a secondary alcohol at a stereogenic center, and a terminal alkyn...

Author: BenchChem Technical Support Team. Date: March 2026

(2R)-1-Aminopent-4-yn-2-ol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature that incorporates a primary amine, a secondary alcohol at a stereogenic center, and a terminal alkyne. This unique combination of functional groups within a compact, enantiomerically pure framework allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this versatile synthon, tailored for researchers, scientists, and professionals in drug development.

Significance in Asymmetric Synthesis

Chiral amino alcohols are fundamental components of numerous natural products and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their biological activity. The propargyl moiety in (2R)-1-Aminopent-4-yn-2-ol further enhances its synthetic utility, providing a handle for various coupling reactions, cyclizations, and conversions to other functional groups. Its rigid alkyne unit can also serve to orient molecular fragments in a defined manner, a key consideration in rational drug design.

Enantioselective Synthesis of (2R)-1-Aminopent-4-yn-2-ol

The reliable and stereocontrolled synthesis of (2R)-1-Aminopent-4-yn-2-ol is paramount to its application. A robust and highly diastereoselective method involves the addition of a metalated alkyne to a chiral N-sulfinylimine derived from a suitable aldehyde. This approach, utilizing the well-established Ellman's auxiliary, provides excellent control over the newly formed stereocenter.[1][2][3]

A plausible and detailed synthetic protocol is outlined below, based on established procedures for similar transformations.[2]

Synthetic Workflow Overview

Start Propargyl Aldehyde Step1 Formation of N-Sulfinylimine Start->Step1 Intermediate1 (R)-N-(Prop-2-yn-1-ylidene)- 2-methylpropane-2-sulfinamide Step1->Intermediate1 Step2 Diastereoselective Alkynylation Intermediate1->Step2 Intermediate2 Protected Amino Alcohol Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalProduct (2R)-1-Aminopent-4-yn-2-ol Step3->FinalProduct

Caption: Synthetic workflow for (2R)-1-Aminopent-4-yn-2-ol.

Detailed Experimental Protocol: Synthesis of (2R)-1-Aminopent-4-yn-2-ol

Step 1: Synthesis of (R)-N-(Prop-2-yn-1-ylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of propargyl aldehyde with (R)-tert-butanesulfinamide.

  • Materials:

    • Propargyl aldehyde (1.0 eq)

    • (R)-tert-Butanesulfinamide (1.05 eq)

    • Anhydrous copper(II) sulfate (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide and anhydrous DCM.

    • Add anhydrous copper(II) sulfate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add propargyl aldehyde dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Addition of Ethynylmagnesium Bromide

This crucial step establishes the stereochemistry at the C-2 position.

  • Materials:

    • (R)-N-(Prop-2-yn-1-ylidene)-2-methylpropane-2-sulfinamide (1.0 eq)

    • Ethynylmagnesium bromide (0.5 M solution in THF, 2.5 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude N-sulfinylimine from Step 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of ethynylmagnesium bromide dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected amino alcohol.

Step 3: Deprotection to Yield (2R)-1-Aminopent-4-yn-2-ol

The final step involves the acidic cleavage of the sulfinyl group.

  • Materials:

    • Protected amino alcohol from Step 2

    • Methanolic HCl (e.g., 1.25 M)

    • Methanol

    • Diethyl ether

  • Procedure:

    • Dissolve the purified protected amino alcohol in methanol.

    • Add the methanolic HCl solution and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired product.

    • The free amine can be obtained by neutralization with a suitable base and extraction.

Step Reactants Key Reagents Typical Yield Diastereomeric Ratio (dr)
1Propargyl aldehyde, (R)-tert-ButanesulfinamideAnhydrous CuSO₄>90%N/A
2N-SulfinylimineEthynylmagnesium bromide70-85%>95:5
3Protected amino alcoholMethanolic HCl>90%N/A

Application in the Synthesis of Chiral Heterocycles

The bifunctional nature of (2R)-1-Aminopent-4-yn-2-ol makes it an excellent precursor for the synthesis of various heterocyclic scaffolds. For instance, it can be employed in the construction of chiral pyrrolidines and piperidines, which are common motifs in many pharmaceuticals.

Illustrative Application: Synthesis of a Chiral Hydroxylated Pyrrolizidine Precursor

The following protocol outlines a potential application of (2R)-1-Aminopent-4-yn-2-ol in the synthesis of a key intermediate for hydroxylated pyrrolizidine alkaloids. These alkaloids are known for a wide range of biological activities.

Synthetic Pathway for a Pyrrolizidine Precursor

Start (2R)-1-Aminopent-4-yn-2-ol Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc protected amino alcohol Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate3 Intermediate3 Step2->Intermediate3 Intermediate2 Coupled product Step3 Intramolecular Cyclization FinalProduct Chiral Hydroxylated Pyrrolizidine Precursor Step4 Step4 Intermediate3->Step4 Step4->FinalProduct

Caption: Application of (2R)-1-Aminopent-4-yn-2-ol in heterocycle synthesis.

Detailed Experimental Protocol: Synthesis of a Chiral Pyrrolizidine Precursor

Step 1: N-Protection of (2R)-1-Aminopent-4-yn-2-ol

  • Materials:

    • (2R)-1-Aminopent-4-yn-2-ol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (2R)-1-Aminopent-4-yn-2-ol in DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of a solution of Boc₂O in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino alcohol.

Step 2: Sonogashira Coupling

  • Materials:

    • N-Boc protected amino alcohol (1.0 eq)

    • A suitable aryl or vinyl halide (e.g., 2-iodobenzyl alcohol) (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (as solvent and base)

  • Procedure:

    • To a flask containing the N-Boc protected amino alcohol, add triethylamine.

    • Degas the solution with a stream of nitrogen for 15 minutes.

    • Add the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.

    • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the mixture, filter to remove the triethylamine hydrochloride salt, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Step 3: Intramolecular Cyclization

  • Materials:

    • Coupled product from Step 2

    • A suitable reagent for intramolecular cyclization (e.g., a base for an intramolecular Michael addition if an appropriate acceptor is present, or a metal catalyst for a hydroamination/cyclization). The specific conditions will depend on the nature of the coupled partner.

This step would be highly dependent on the specific substrate and the desired heterocyclic system. A detailed protocol would require a specific target molecule. However, the general principle involves the intramolecular reaction of the amine or a derivative with the alkyne moiety or a group derived from it.

Conclusion

(2R)-1-Aminopent-4-yn-2-ol is a chiral building block with significant potential for the synthesis of complex and stereochemically defined molecules. Its efficient and enantioselective synthesis, coupled with the versatility of its functional groups, makes it a valuable asset for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a foundation for the preparation and application of this important synthon in the pursuit of novel therapeutic agents and other high-value chemical entities.

References

  • Solvent-free synthesis of propargylamines: an overview. RSC Advances, 2021.

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 2016.

  • Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic Letters, 2016.

  • Synthesis of propargylic amines. Organic Chemistry Portal.

  • Chiral β‑Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C‑Alkynyl N‑Boc N,O‑Acetals. Organic Letters, 2019.

  • An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. BenchChem, 2025.

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal.

  • 1-aminopent-4-yn-2-ol | CAS 57702-72-4. American Elements.

  • (R)-2-Aminopent-4-en-1-ol hydrochloride | 926660-30-2. Sigma-Aldrich.

  • Navigating the Synthesis of 4-Aminopentan-2-ol: A Comparative Review of Synthetic Strategies. BenchChem, 2025.

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University, 2023.

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022.

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers, 2022.

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  • (R)-2-Aminopent-4-enoic acid hydrochloride. MedChemExpress.

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 2024.

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 2024.

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS, 2021.

  • 2-Aminopent-4-en-1-ol hydrochloride | 1380005-74-2. Sigma-Aldrich.

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  • 2-aminopent-4-en-1-ol hydrochloride | 1380005-74-2. Sigma-Aldrich.

  • A green and an efficient approach for the synthesis of pyrimidine derivative. IJPSR, 2014.

  • A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 2023.

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  • The role of the medicinal chemist in drug discovery--then and now. Nature Reviews Drug Discovery, 2003.

  • Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Tetrahedron: Asymmetry, 2006.

  • One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Organic Letters, 2011.

  • A novel method for synthesis of optically pure beta-amino alcohols. Google Patents.

  • Discovery of a Potent, Orally Active 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor for Clinical Study: Identification of ( S )-2-((1 S ,2 S ,4 R )-Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5 H )-one (AMG 221). Journal of Medicinal Chemistry, 2012.

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Method

Application Note: (2R)-1-Aminopent-4-yn-2-ol as a Chiral Bifunctional Hub in Targeted Protein Degradation and Activity-Based Profiling

Audience: Researchers, scientists, and drug development professionals Focus: Medicinal Chemistry, Chemoproteomics, and Rational Drug Design Executive Summary In modern medicinal chemistry, the shift from traditional occu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Medicinal Chemistry, Chemoproteomics, and Rational Drug Design

Executive Summary

In modern medicinal chemistry, the shift from traditional occupancy-driven inhibitors to event-driven pharmacology—such as Targeted Protein Degradation (TPD)—has necessitated the development of highly specialized chemical building blocks[1]. (2R)-1-Aminopent-4-yn-2-ol (and its hydrochloride salt, CAS 1807939-91-8)[2][3] has emerged as a premier chiral bifunctional scaffold. Featuring a primary amine, a terminal alkyne, and a stereodefined secondary hydroxyl group, this molecule serves as an ideal hub for modular synthesis.

This application note details the integration of (2R)-1-Aminopent-4-yn-2-ol into two cutting-edge workflows:

  • PROTAC Linker Engineering: Utilizing the chiral center to dictate linker trajectory and ternary complex stability[4][5].

  • Activity-Based Protein Profiling (ABPP): Deploying the terminal alkyne as a minimal-footprint click-chemistry handle for in situ proteome mapping[6][7].

Physicochemical Profiling & Structural Rationale

The selection of a linker or probe scaffold is rarely arbitrary; it is governed by strict causality between molecular structure and biological outcome. (2R)-1-Aminopent-4-yn-2-ol offers orthogonal reactivity that allows for sequential, chemoselective modifications without the need for complex protecting group strategies.

Structural Causality in Drug Design
  • Primary Amine ( C1​ ): Permits rapid, high-yielding amide coupling or reductive amination. In PROTAC synthesis, this is typically reacted with the carboxylic acid of an E3 ligase ligand (e.g., VHL or CRBN binders).

  • Terminal Alkyne ( C4​−C5​ ): Acts as the premier bioorthogonal handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8]. The alkyne is sterically unobtrusive, making it ideal for live-cell ABPP probes where bulky tags would disrupt cell permeability or target binding[9].

  • (2R)-Hydroxyl Group ( C2​ ): Unlike flat, highly flexible PEG linkers, the incorporation of a chiral hydroxyl group introduces a hydrogen bond donor/acceptor. This can interact with solvent or specific protein residues at the E3-Target interface, restricting the conformational ensemble of the linker and potentially enhancing the cooperative formation of the ternary complex[1][5].

Table 1: Physicochemical & Reactive Profile
PropertyValue / CharacteristicApplication Consequence
Molecular Formula C5​H9​NO (Free base)Low molecular weight; minimal impact on overall drug lipophilicity.
Monoisotopic Mass 99.068 Da[10][11]Easily identifiable mass shifts in LC-MS monitoring.
Stereochemistry (2R)Dictates spatial trajectory; enables structure-activity relationship (SAR) studies against the (2S) enantiomer[10].
Orthogonality Amine vs. AlkyneEnables one-pot or sequential two-step functionalization without cross-reactivity.

Application 1: Synthesis of Chiral Clickable PROTAC Linkers

Rationale and Expertise

PROteolysis TArgeting Chimeras (PROTACs) require the formation of a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase[12]. The linker is not merely a passive tether; its length, composition, and rigidity actively dictate degradation efficacy[4]. By utilizing (2R)-1-Aminopent-4-yn-2-ol, chemists can rapidly generate "click-ready" E3 ligands. The subsequent CuAAC reaction with an azide-functionalized POI ligand creates a rigid 1,2,3-triazole linkage[13][14]. The triazole ring, combined with the adjacent chiral hydroxyl, acts as a rigidifying element that can optimize the spatial orientation of the two warheads[5].

PROTAC_Synthesis E3 E3 Ligase Binder (Carboxylic Acid) Amide Alkyne-Functionalized E3 Ligand E3->Amide Amidation (HATU, DIPEA) Linker (2R)-1-Aminopent-4-yn-2-ol (Chiral Hub) Linker->Amide Primary Amine Coupling PROTAC Chiral PROTAC (Ternary Complex Inducer) Amide->PROTAC CuAAC Click (Cu, Ascorbate) POI Target Ligand (Azide-Functionalized) POI->PROTAC Azide-Alkyne Cycloaddition

Workflow for modular PROTAC synthesis utilizing (2R)-1-Aminopent-4-yn-2-ol.

Protocol 3.1: Sequential Amidation and CuAAC

This protocol is designed as a self-validating system; intermediate isolation is optional, but LC-MS validation is mandatory to ensure reaction fidelity.

Step 1: Amide Coupling (Preparation of Alkyne-E3 Ligand)

  • Dissolve the carboxylic acid-bearing E3 ligand (1.0 eq, e.g., a VHL or CRBN derivative) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes to pre-activate the acid.

  • Add (2R)-1-Aminopent-4-yn-2-ol hydrochloride (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. The primary amine is highly nucleophilic; expect >95% conversion.

  • Purify via reverse-phase HPLC or flash chromatography to isolate the Alkyne-E3 ligand.

Step 2: CuAAC "Click" Reaction (PROTAC Assembly)

  • Dissolve the Alkyne-E3 ligand (1.0 eq) and the Azide-POI ligand (1.0 eq) in a 1:1 mixture of t -BuOH and H2​O (0.05 M).

  • Prepare a catalytic premix: CuSO4​⋅5H2​O (0.1 eq) and THPTA ligand (0.1 eq) in water. Note: THPTA protects Cu(I) from oxidation and disproportionation, ensuring high yields.

  • Add the catalytic premix to the reaction, followed immediately by freshly prepared sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species[8][13].

  • Stir at room temperature for 12 hours.

  • Validation: The disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of the triazole proton (~7.8 ppm) in 1H -NMR confirms successful cycloaddition[8].

Application 2: Activity-Based Protein Profiling (ABPP) Probes

Rationale and Expertise

ABPP utilizes chemical probes to assess the functional state of enzymes directly in native biological systems[6][15]. A standard ABPP probe consists of a reactive warhead (to covalently bind the enzyme active site) and a reporter tag[16]. However, bulky fluorophores can impede cell permeability and alter native binding kinetics.

By incorporating (2R)-1-Aminopent-4-yn-2-ol during probe synthesis, researchers can install a terminal alkyne as a "stealth" tag. The alkyne is biologically inert and small enough to allow the probe to enter live cells and bind its target seamlessly[7][9]. Following cell lysis, the canonical CuAAC reaction—pioneered by Sharpless and Meldal[17][18]—is used to append a fluorophore or biotin for downstream analysis.

ABPP_Workflow Probe ABPP Probe (Warhead + Alkyne Tag) Cells Live Cell Incubation (In Situ Labeling) Probe->Cells Adduct Covalent Protein-Probe Adduct Cells->Adduct Active Site Covalent Binding Lysis Cell Lysis & Proteome Extraction Adduct->Lysis Click CuAAC with Azide-Fluorophore or Azide-Biotin Lysis->Click Ex Vivo Derivatization Analysis LC-MS/MS Proteomics or In-Gel Fluorescence Click->Analysis Target Identification

Live-cell ABPP workflow using an alkyne-tagged probe followed by ex vivo CuAAC.

Protocol 4.1: Live-Cell Labeling and Lysate Click Chemistry

This protocol ensures bioorthogonal tagging without denaturing the proteome prior to lysis.

Step 1: In Situ Probe Labeling

  • Cultivate the target cell line to ~80% confluency.

  • Treat cells with the alkyne-functionalized ABPP probe (typically 1–10 µM final concentration, diluted in DMSO; keep final DMSO <0.1%).

  • Incubate for 1–4 hours under standard culture conditions ( 37∘C , 5% CO2​ ).

  • Wash cells 3x with cold PBS to remove unbound probe.

Step 2: Lysis and Ex Vivo CuAAC

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4∘C to clear the lysate.

  • Normalize protein concentration to 1–2 mg/mL using a BCA assay.

  • To 50 µL of lysate, add the following click reagents sequentially (vortexing between additions):

    • Azide-TAMRA or Azide-PEG4-Biotin (100 µM final)

    • TCEP (1 mM final, freshly prepared in water)

    • TBTA ligand (100 µM final, from a DMSO stock)

    • CuSO4​ (1 mM final, from a water stock)

  • Incubate the reaction in the dark at room temperature for 1 hour.

  • Validation & Analysis: Quench the reaction with SDS loading buffer. Boil for 5 mins and resolve via SDS-PAGE. Visualize fluorescent bands (TAMRA) directly on a gel scanner, or transfer to a membrane for Streptavidin-HRP blotting (Biotin)[9].

Trustworthiness & Quality Control Metrics

To maintain scientific integrity, the utilization of (2R)-1-Aminopent-4-yn-2-ol must be accompanied by rigorous analytical validation.

Table 2: Analytical Self-Validation Checkpoints
Reaction StepAnalytical MethodExpected ObservationFailure Causality
Amide Coupling LC-MS (ESI+) [M+H]+ matches calculated mass of Alkyne-E3 ligand.Steric hindrance at the E3-acid; resolve by switching from HATU to COMU.
CuAAC (PROTAC) 1H -NMR (400 MHz)Loss of alkyne C≡C−H (~2.2 ppm); appearance of triazole C=C−H (~7.8 ppm).Incomplete Cu(II) reduction; ensure sodium ascorbate is freshly prepared.
ABPP Click SDS-PAGE (Fluorescence)Distinct fluorescent bands corresponding to target proteins; minimal background.High background indicates non-specific Cu-catalyzed oxidation; ensure TBTA/TCEP ratio is optimized.

References

  • PubChemLite. (2S)-1-aminopent-4-yn-2-ol hydrochloride (C5H9NO). Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (PMC). Available at:[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. (Referenced conceptually via PMC literature on TPD elements). Available at:[Link]

  • RSC Publishing. (2024). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Available at:[Link]

Sources

Application

Application Note: Synthesis of Pharmaceutical Intermediates from (2R)-1-Aminopent-4-yn-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Significance (2R)-1-Aminopent-4-yn-2-ol is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Significance

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, enantiopure building block that serves as a cornerstone in modern medicinal chemistry. Its structural architecture features three orthogonal reactive sites:

  • A primary amine: Primed for amidation, reductive amination, or protection.

  • A secondary chiral alcohol: Directs stereochemistry and serves as a nucleophile for cyclizations.

  • A terminal alkyne: An ideal handle for carbon-carbon or carbon-heteroatom bond-forming events.

By selectively addressing these functional groups, chemists can rapidly generate diverse libraries of pharmaceutical intermediates, including 1,2,3-triazoles (antiviral/anticancer agents), aryl-alkynes (kinase inhibitors), and chiral oxazolidinones (antibacterial APIs).

DivergentSynthesis Core (2R)-1-Aminopent-4-yn-2-ol Path1 CuAAC (Click Chemistry) Core->Path1 R-N3, Cu(I) Path2 Sonogashira Coupling Core->Path2 Ar-X, Pd/Cu Path3 Cyclization (CDI) Core->Path3 Carbonyl source Prod1 1,2,3-Triazole Intermediates Path1->Prod1 Prod2 Aryl-Alkyne Derivatives Path2->Prod2 Prod3 Chiral Oxazolidinones Path3->Prod3

Divergent synthetic pathways utilizing (2R)-1-aminopent-4-yn-2-ol as a chiral building block.

Mechanistic Pathways & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen to ensure robust, scalable, and self-validating protocols.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, a cornerstone of "click chemistry" established by [1], provides 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[2]. In our protocol, the addition of sodium ascorbate is non-negotiable. It acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II) sulfate. This prevents the oxidative Glaser homocoupling of the terminal alkyne—a common, yield-destroying side reaction when Cu(I) salts are used directly in the presence of trace oxygen.

  • Sonogashira Cross-Coupling: This reaction is a highly robust method for sp²-sp carbon-carbon bond formation[3]. However, protection of the primary amine (e.g., as a Boc carbamate) prior to coupling is mandatory. A free primary amine will coordinate tightly to the palladium center, forming stable, catalytically inactive bis(amine)palladium(II) complexes, thereby poisoning the catalyst and halting the cross-coupling cycle.

  • Oxazolidinone Cyclization: Chiral oxazolidinones are frequently synthesized from 1,2-amino alcohols[4]. Using 1,1'-Carbonyldiimidazole (CDI) instead of phosgene gas provides a safer, bench-stable alternative. The reaction proceeds via initial N-acylation (due to the higher nucleophilicity of the primary amine), followed by an intramolecular attack by the secondary hydroxyl group. This mechanism cleanly retains the (R)-stereocenter without risk of racemization.

Experimental Protocols

Protocol 1: N-Boc Protection and CuAAC (Click Chemistry)

This workflow describes the conversion of the terminal alkyne into a 1,2,3-triazole pharmacophore.

CuAACWorkflow Step1 1. N-Boc Protection (Boc2O, Et3N, DCM) Step2 2. Solvent Exchange (t-BuOH:H2O 1:1) Step1->Step2 Step3 3. Catalyst Addition (CuSO4, Na-Ascorbate) Step2->Step3 Step4 4. Azide Addition (R-N3, RT, 12h) Step3->Step4 Step5 5. Workup & Isolation (EDTA wash, Extract) Step4->Step5

Step-by-step experimental workflow for the CuAAC click chemistry reaction.

Step-by-Step Methodology:

  • Amine Protection: Dissolve (2R)-1-Aminopent-4-yn-2-ol (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir for 4 hours at room temperature (RT). Validate completion via TLC (Ninhydrin stain: primary amine spot disappears). Concentrate under reduced pressure.

  • Solvent Preparation: Dissolve the crude N-Boc intermediate in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.15 equiv) in a minimal amount of water. The solution will turn from blue to pale yellow, indicating the formation of Cu(I).

  • Cycloaddition: Add the desired organic azide (R-N₃, 1.05 equiv) to the alkyne solution, followed immediately by the Cu(I) catalyst mixture. Stir vigorously at RT for 12 hours.

  • Self-Validating Workup: Quench the reaction with an aqueous solution of 0.1 M EDTA (pH 8) and stir for 30 minutes. Causality: EDTA chelates the copper salts, pulling them into the aqueous layer and preventing heavy-metal contamination of the API. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure 1,4-disubstituted triazole.

Protocol 2: Sonogashira Cross-Coupling

Step-by-Step Methodology:

  • Preparation: Ensure the (2R)-1-Aminopent-4-yn-2-ol is N-Boc protected (as described in Protocol 3.1, Step 1) and rigorously dried.

  • Degassing: Dissolve the N-Boc alkyne (1.0 equiv) and the target Aryl Iodide (Ar-I, 1.1 equiv) in anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).

  • Reaction: Heat the sealed vessel to 50 °C for 8–16 hours. Monitor via LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, and wash sequentially with saturated aqueous NH₄Cl (to remove copper/amine salts) and brine. Dry the organic layer over MgSO₄, filter, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 3: Cyclization to Chiral Oxazolidinones

OxazolidinoneLogic SM (2R)-1-Aminopent-4-yn-2-ol Intermediate N-Acyl Intermediate SM->Intermediate Base (Et3N) Reagent Phosgene Equivalent (CDI) Reagent->Intermediate Product (5R)-5-(Prop-2-yn-1-yl) oxazolidin-2-one Intermediate->Product Intramolecular Cyclization

Logical relationship and reaction flow for the synthesis of chiral oxazolidinones.

Step-by-Step Methodology:

  • Activation: Dissolve unprotected (2R)-1-Aminopent-4-yn-2-ol (1.0 equiv) in anhydrous THF (0.1 M). Add Triethylamine (2.0 equiv) and cool to 0 °C.

  • Acylation: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise. Stir at 0 °C for 1 hour to allow the formation of the N-acyl imidazole intermediate.

  • Cyclization: Warm the reaction to RT and stir for an additional 5 hours. The secondary alcohol will intramolecularly attack the activated carbonyl, expelling imidazole.

  • Workup: Quench with 1 M HCl to neutralize the expelled imidazole and excess Et₃N. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure (5R)-5-(prop-2-yn-1-yl)oxazolidin-2-one.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for the divergent pathways when executed under the optimized conditions described above.

Synthetic PathwayKey Reagents & CatalystConditionsTypical Yieldee% RetentionPrimary Application
CuAAC (Triazole) R-N₃, CuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂O (1:1), RT, 12h85–95%>99%Antiviral/Anticancer Pharmacophores
Sonogashira Coupling Ar-I/Br, Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 50 °C, 8–16h75–88%>99%Kinase Inhibitors, Fluorescent Probes
Oxazolidinone Cyclization 1,1'-Carbonyldiimidazole (CDI), Et₃NTHF, 0 °C to RT, 6h80–90%>99%Antibacterial APIs, Chiral Auxiliaries

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes." Angewandte Chemie International Edition.[Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.[Link]

  • Evans, D. A., Mathre, D. J., & Scott, W. L. (1985). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[Link]

Sources

Method

Application Note: Chemoselective N-Protection of (2R)-1-Aminopent-4-yn-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale (2R)-1-Aminopent-4-yn-2-ol is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block frequently utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and click-chemistry probes. The molecule presents three distinct reactive sites: a primary aliphatic amine, a secondary hydroxyl group with defined (R) stereochemistry, and a terminal alkyne.

When integrating this building block into complex synthetic pipelines, the primary amine must be transiently masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its extreme resistance toward basic and nucleophilic conditions, and its orthogonal cleavability under mild acidic conditions (e.g., TFA or HCl in dioxane)[1].

The Causality of Chemoselectivity

The critical challenge in this protocol is achieving strict chemoselectivity—specifically, N-acylation over O-acylation—without compromising the terminal alkyne.

  • Nucleophilic Disparity: The primary aliphatic amine is orders of magnitude more nucleophilic than the secondary alcohol. By maintaining the reaction at 0 °C during the initial electrophilic addition, we kinetically trap the N-acylation pathway while suppressing the activation energy required for O-acylation[2].

  • Alkyne Inertness: Terminal alkynes require strong deprotonating agents (e.g., n-BuLi) or transition metal catalysts to engage in reactions. The mild tertiary amine base (Triethylamine, TEA) used in this protocol is entirely unreactive toward the alkyne C-H bond.

  • Thermodynamic Byproducts: The reaction utilizes Di-tert-butyl dicarbonate (Boc2O). Upon nucleophilic attack by the amine, the leaving group (tert-butyl carbonate) abstracts a proton and spontaneously decomposes into tert-butanol and carbon dioxide (CO2) gas[3]. The irreversible evolution of CO2 drives the reaction forward thermodynamically.

Mechanism R1 (2R)-1-Aminopent-4-yn-2-ol (Nucleophile) I1 Tetrahedral Intermediate (Ammonium Species) R1->I1 Nucleophilic Attack R2 Boc2O (Electrophile) R2->I1 P1 N-Boc-(2R)-1-Aminopent-4-yn-2-ol (Target Product) I1->P1 Deprotonation & Collapse B1 tert-Butyl Carbonate (Leaving Group) I1->B1 Leaves B2 CO2 (gas) + t-BuOH (Byproducts) B1->B2 Decomposition

Mechanistic pathway of N-Boc protection highlighting CO2 and t-BuOH byproduct formation.

Experimental Design & Optimization Data

While catalyst-free, water-mediated conditions have been reported for general amino alcohols[4], the high solubility of (2R)-1-aminopent-4-yn-2-ol in organic solvents makes a traditional Dichloromethane (DCM) / Triethylamine (TEA) system optimal for scale-up and downstream extraction. The table below summarizes the optimization parameters validating the chosen protocol.

Solvent SystemBase (Equivalents)TemperatureTimeYield (%)Chemoselectivity (N:O ratio)
DCM TEA (1.1 eq) 0 °C to RT 3 h >95 >99:1
THFDIPEA (1.2 eq)0 °C to RT4 h92>99:1
MeOHNoneRT12 h8895:5
H2O/AcetoneNoneRT1 h90>99:1

Data Interpretation: The DCM/TEA system provides the best balance of reaction kinetics, product yield, and ease of solvent removal during rotary evaporation. The slight excess of Boc2O (1.05 eq) ensures complete consumption of the amine, while avoiding the formation of N,N-di-Boc or O-Boc derivatives[5].

Detailed Step-by-Step Protocol

Self-Validating System Note: This protocol incorporates a macroscopic and microscopic feedback loop. The cessation of CO2 gas evolution indicates the thermodynamic completion of the reagent decomposition[3], while Thin Layer Chromatography (TLC) stained with Ninhydrin confirms the molecular consumption of the primary amine (loss of the deep purple/blue spot).

Materials & Reagents
  • (2R)-1-Aminopent-4-yn-2-ol (Starting Material, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O, 1.05 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Workflow Execution

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Crucial Safety Note: Do not seal the system completely; ensure it is vented to an inert gas manifold (e.g., nitrogen bubbler) to allow for the safe escape of CO2 gas[3].

  • Dissolve (2R)-1-Aminopent-4-yn-2-ol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition 4. Add TEA (1.1 eq) to the stirring solution in one portion. 5. Dissolve Boc2O (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes. The dropwise addition at 0 °C prevents localized exothermic heating, which could promote off-target O-acylation[2].

Step 3: Reaction Monitoring 6. Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). 7. Stir for 2–4 hours. Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will stain strongly with Ninhydrin (purple), while the N-Boc product will be Ninhydrin-negative but visible under KMnO4 stain.

Step 4: Quench & Workup 8. Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NH4Cl (equal volume to the DCM used). This neutralizes any remaining TEA. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL)[5]. 10. Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

Step 5: Isolation & Purification 11. Dry the organic layer over anhydrous Na2SO4. Filter the drying agent. 12. Concentrate the filtrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford pure tert-butyl ((2R)-2-hydroxypent-4-yn-1-yl)carbamate.

Workflow S1 1. Preparation Dissolve amino alcohol in DCM Cool to 0 °C S2 2. Reagent Addition Add TEA (1.1 eq) Dropwise addition of Boc2O (1.05 eq) S1->S2 S3 3. Reaction Stir at RT for 2-4 hours Monitor via TLC (Ninhydrin) S2->S3 S4 4. Workup Quench with NH4Cl (aq) Extract with DCM, wash with brine S3->S4 S5 5. Purification Dry over Na2SO4, concentrate Flash Chromatography (Hex/EtOAc) S4->S5

Step-by-step experimental workflow for the N-Boc protection of (2R)-1-Aminopent-4-yn-2-ol.

Analytical Validation

To ensure the scientific integrity of the synthesized product, the following analytical validations should be performed:

  • 1H NMR (CDCl3): Look for the appearance of a massive singlet integrating to 9 protons at ~1.44 ppm, confirming the tert-butyl group. The alkyne terminal proton should remain intact as a distinct triplet/multiplet around ~2.0 ppm.

  • IR Spectroscopy: Confirm the presence of a strong carbamate carbonyl stretch (~1690-1710 cm⁻¹), a broad O-H stretch (~3300-3400 cm⁻¹), and the sharp, distinct terminal alkyne C-H stretch (~3300 cm⁻¹, often overlapping but sharper than the OH). The absence of an ester carbonyl peak (~1735 cm⁻¹) validates the lack of O-Boc formation.

Sources

Application

Application Note: Chemoselective Derivatization of the Alkyne Motif in (2R)-1-Aminopent-4-yn-2-ol

Executive Summary & Structural Rationale (2R)-1-Aminopent-4-yn-2-ol is a highly versatile, stereochemically pure building block featuring three distinct orthogonal reactive handles: a primary amine, a chiral secondary al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, stereochemically pure building block featuring three distinct orthogonal reactive handles: a primary amine, a chiral secondary alcohol, and a terminal alkyne. In modern drug development and bioconjugation, the terminal alkyne serves as a privileged pharmacophore and a bioorthogonal handle ().

This application note details robust, self-validating protocols for the targeted derivatization of the alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. As a Senior Application Scientist, I have structured these workflows to emphasize the mechanistic causality required to navigate the competing reactivity of the unprotected amine and alcohol moieties, ensuring high-fidelity synthesis.

Mechanistic Causality in Alkyne Derivatization

Derivatizing a terminal alkyne in the presence of a free amine and alcohol requires precise catalytic control to avoid off-target coordination, catalyst poisoning, and side reactions.

CuAAC (Click Chemistry) Pathway

The CuAAC reaction transforms the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole, a rigid, metabolically stable bioisostere of an amide bond ().

  • Causality of Catalyst Design: The primary amine of (2R)-1-Aminopent-4-yn-2-ol is a strong Lewis base that can sequester Cu(I) intermediates, stalling the catalytic cycle. To circumvent this, a strongly coordinating water-soluble ligand, such as THPTA, is mandatory. THPTA envelops the Cu(I) center, preventing parasitic coordination by the substrate's amine while accelerating the cycloaddition process. Sodium ascorbate is utilized in stoichiometric excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) species, preventing oxidative Glaser homo-coupling of the alkyne. This selectivity is paramount for complex bioconjugation ().

Sonogashira Cross-Coupling Pathway

Sonogashira coupling extends the carbon framework by coupling the terminal alkyne with an aryl or vinyl halide, generating an internal alkyne.

  • Causality of Protection Strategy: Palladium catalysts are highly susceptible to poisoning by free primary amines. Furthermore, under the basic conditions required for Sonogashira coupling, a free amine can undergo competitive Buchwald-Hartwig cross-coupling with the aryl halide (). Therefore, transient protection of the primary amine (e.g., via N-Boc protection) is a critical prerequisite. The use of a CuI co-catalyst facilitates the formation of a copper acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II)-aryl complex, driving the reaction forward with absolute chemoselectivity.

Workflow Visualization

G SM (2R)-1-Aminopent-4-yn-2-ol (Chiral Alkyne Scaffold) CuAAC_Cond CuAAC Conditions CuSO4, NaAsc, THPTA Aqueous/Organic SM->CuAAC_Cond Azide (R-N3) Sono_Cond Sonogashira Conditions 1. Boc2O  2. Pd/Cu, Base SM->Sono_Cond Aryl/Vinyl Halide (R-X) Triazole 1,4-Disubstituted 1,2,3-Triazole Derivative (Bioorthogonal Linker) CuAAC_Cond->Triazole [3+2] Cycloaddition InternalAlkyne Aryl/Alkyl-Substituted Internal Alkyne (Rigid Pharmacophore) Sono_Cond->InternalAlkyne Cross-Coupling

Divergent derivatization pathways of (2R)-1-Aminopent-4-yn-2-ol via CuAAC and Sonogashira coupling.

Experimental Protocols

Protocol A: CuAAC Derivatization (Unprotected Amine)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole without prior protection of the amine or alcohol.

Reagents:

  • (2R)-1-Aminopent-4-yn-2-ol (1.0 eq)

  • Target Azide (R-N3) (1.1 eq)

  • CuSO₄·5H₂O (0.05 eq)

  • THPTA ligand (0.10 eq)

  • Sodium Ascorbate (0.20 eq)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Complexation: In a small vial, pre-mix CuSO₄·5H₂O and THPTA in degassed H₂O. Incubate for 5 minutes at room temperature until a vibrant blue complex forms. Rationale: Pre-forming the Cu-THPTA complex ensures the catalyst is protected before exposure to the substrate's competing amine.

  • Substrate Solubilization: In a separate round-bottom flask, dissolve (2R)-1-Aminopent-4-yn-2-ol and the target azide in t-BuOH.

  • Catalyst Addition: Transfer the Cu-THPTA solution to the substrate mixture under gentle stirring.

  • Reduction/Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate dropwise. The solution will transition from blue to colorless/pale yellow, indicating the generation of the active Cu(I) species.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours.

  • Quenching & Purification: Quench the reaction by adding 0.1 M EDTA to chelate the copper. Purify the highly polar triazole product via reverse-phase HPLC (C18) using a water/acetonitrile gradient containing 0.1% TFA.

Self-Validation/QC System:

  • LC-MS Readout: The disappearance of the alkyne mass and the appearance of the[M+H]⁺ product mass validates the reaction. A lack of product coupled with a mass corresponding to[2M-2H] indicates Glaser coupling (flagging insufficient ascorbate or oxygen ingress).

  • NMR Readout: ¹H NMR must show the disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of a diagnostic triazole singlet (~7.8 - 8.2 ppm).

Protocol B: Sonogashira Cross-Coupling (Boc-Protected Amine)

Objective: Synthesize an internal alkyne via C-C bond formation with an aryl iodide.

Reagents:

  • N-Boc-(2R)-1-Aminopent-4-yn-2-ol (1.0 eq) (Pre-synthesized via standard Boc₂O/TEA protocol)

  • Aryl Iodide (Ar-I) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Degassing: Dissolve N-Boc-(2R)-1-Aminopent-4-yn-2-ol and the Aryl Iodide in anhydrous DMF in a Schlenk flask. Add TEA. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent Pd(0) oxidation and Cu-catalyzed Glaser coupling.

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns a clear yellow/orange.

  • Coupling: Seal the flask and stir at 60°C for 6-8 hours.

  • Monitoring: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting alkyne is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and amine salts. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation/QC System:

  • Visual Cue: The formation of a dense white precipitate (TEA·HI salt) during the reaction is a positive, real-time indicator of successful cross-coupling and halide displacement.

  • NMR Readout: ¹³C NMR will show the shift of the alkyne carbons from terminal (~70-85 ppm) to internal (~80-95 ppm) alongside the addition of aromatic signals.

Quantitative Data & Reaction Parameters

ParameterCuAAC (Protocol A)Sonogashira (Protocol B)
Target Bond Formed C-N (Triazole ring)C-C (Internal Alkyne)
Amine Protection Req. No (Ligand protection used)Yes (N-Boc recommended)
Catalyst System CuSO₄ / NaAsc / THPTAPd(PPh₃)₂Cl₂ / CuI
Typical Yield 85 - 95%70 - 85%
Reaction Temperature Room Temperature (20-25°C)Elevated (60°C)
Primary Side Reaction Glaser Coupling (if O₂ present)Buchwald-Hartwig (if unprotected)
Purification Method Reverse-Phase HPLCNormal-Phase Silica Chromatography

References

  • Title: Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles and Their Further Functionalization Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Exploiting Protein N-Terminus for Site-Specific Bioconjugation Source: International Journal of Molecular Sciences - MDPI URL: [Link]

  • Title: Bioorthogonal chemistry Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

Method

Scale-up synthesis protocols for (2R)-1-Aminopent-4-yn-2-ol

A Chemoselective and Stereoretentive Route via Epichlorohydrin Ring-Opening Mechanistic Rationale & Retrosynthetic Strategy (2R)-1-Aminopent-4-yn-2-ol is a highly versatile, bifunctional chiral building block. The termin...

Author: BenchChem Technical Support Team. Date: March 2026

A Chemoselective and Stereoretentive Route via Epichlorohydrin Ring-Opening

Mechanistic Rationale & Retrosynthetic Strategy

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, bifunctional chiral building block. The terminal alkyne is primed for CuAAC (Click chemistry) applications, while the 1,2-amino alcohol motif serves as a classic pharmacophore and directing group in peptidomimetic drug development.

Designing a scalable synthesis for this molecule requires strict control over stereochemistry and chemoselectivity. Traditional approaches often suffer from poor atom economy or require hazardous, late-stage oxidations that are incompatible with terminal alkynes.

The Stereochemical Elegance of the Sequence: This protocol utilizes a highly efficient three-step sequence starting from inexpensive (R)-epichlorohydrin. The brilliance of this route lies in its perfect stereoretention via Cahn-Ingold-Prelog (CIP) priority tracking .

  • The oxirane ring of (R)-epichlorohydrin is opened at the terminal carbon (C1) by an ethynyl nucleophile. The C2–O bond is never broken, preserving the spatial arrangement. Because the incoming alkyne group assumes the same CIP priority (#3) as the departing oxirane CH₂ group, the absolute configuration remains (2R) .

  • Base-mediated intramolecular cyclization forms a new oxirane ring. Again, the physical arrangement is untouched, and the priority rankings shift symmetrically, yielding a (2R) -epoxide.

  • Finally, regioselective attack by an azide at the terminal epoxide carbon yields the (2R) -azido alcohol.

This sequence avoids breaking the chiral C–O bond, ensuring >99% enantiomeric excess (ee) without the need for chiral chromatography. The overall process aligns with the 1[1] by telescoping hazardous intermediates and utilizing highly atom-economical transformations.

Process Overview & Reaction Scheme

SynthesisWorkflow A (R)-Epichlorohydrin B (2R)-1-chloro-pent-4-yn-2-ol A->B Ethynylmagnesium bromide CuI (2 mol%), THF C (2R)-2-(prop-2-yn-1-yl)oxirane (In situ) B->C NaOH (aq) Intramolecular SN2 D (2R)-1-azidopent-4-yn-2-ol C->D NaN3, DMF/H2O Regioselective opening E (2R)-1-aminopent-4-yn-2-ol D->E PPh3, H2O, THF Staudinger Reduction

Fig 1: Chemoselective synthesis workflow for (2R)-1-aminopent-4-yn-2-ol from (R)-epichlorohydrin.

Step-by-Step Scale-Up Protocols

Step 1: Regioselective Ethynylation of (R)-Epichlorohydrin

The use of copper(I) iodide (CuI) as a catalyst is critical here; it softens the Grignard reagent, forming an organocuprate that strongly prefers regioselective attack at the less hindered oxirane carbon over direct SN₂ displacement of the chloride, a principle well-documented in the 2[2].

  • Setup: Charge a dry, nitrogen-flushed 5 L jacketed reactor with (R)-epichlorohydrin (100 g, 1.08 mol), CuI (4.1 g, 2 mol%), and anhydrous THF (1.0 L). Cool the mixture to -20 °C.

  • Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 2.38 L, 1.19 mol) over 3 hours, maintaining the internal temperature below -10 °C to prevent premature epoxide polymerization.

  • Quench & Extract: Once complete (verify via GC-MS), quench carefully with saturated aqueous NH₄Cl (1 L). Extract the aqueous layer with MTBE (2 × 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (2R)-1-chloro-pent-4-yn-2-ol .

Step 2: Telescoped Epoxidation and Azidation

This one-pot methodology avoids the isolation of volatile epoxides and relies on the tandem ring-closure/ring-opening sequence frequently utilized in3[3].

⚠️ CRITICAL SAFETY NOTE: The intermediate (2R)-1-azidopent-4-yn-2-ol has a (C+O)/N ratio of exactly 2.0. To mitigate explosion risks during scale-up, this intermediate must not be distilled or concentrated to absolute dryness. It must be telescoped directly into the next step as a solution.

  • Epoxide Formation: Dissolve the crude chlorohydrin (~120 g) in DMF (800 mL). Add 20% aqueous NaOH (250 mL). Stir vigorously at room temperature for 2 hours. The base deprotonates the alcohol, driving an intramolecular SN₂ displacement of the chloride to form (2R)-2-(prop-2-yn-1-yl)oxirane in situ.

  • Azidation: To the same reactor, add NaN₃ (105 g, 1.62 mol). Heat the biphasic mixture to 60 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with H₂O (1.5 L), and extract with THF (3 × 600 mL). Wash the THF layer thoroughly with brine to remove DMF. Do not concentrate the THF solution.

  • Self-Validation: Take a 1 mL aliquot, concentrate it under a stream of N₂, and run an IR spectrum. A massive, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide.

Step 3: Chemoselective Staudinger Reduction

Hydrogenation (Pd/C, H₂) would indiscriminately reduce the terminal alkyne. The Staudinger reduction is perfectly chemoselective for the azide.

  • Phosphazide Formation: Cool the THF solution of the azide from Step 2 to 0 °C. Add Triphenylphosphine (PPh₃) (312 g, 1.19 mol) in 50 g portions.

  • Self-Validation (Kinetic Marker): The reaction will immediately begin evolving N₂ gas. This stoichiometric bubbling serves as a real-time visual indicator of the reaction's progress. Stir at room temperature until gas evolution completely ceases (approx. 4 hours).

  • Hydrolysis: Add H₂O (150 mL) and heat to 50 °C for 6 hours to hydrolyze the intermediate iminophosphorane into the primary amine and triphenylphosphine oxide (TPPO).

  • Chromatography-Free Purification:

    • Concentrate the THF in vacuo. Partition the residue between MTBE (1 L) and 1 M HCl (1 L).

    • The target amine moves into the aqueous layer as a water-soluble hydrochloride salt, leaving TPPO and organic impurities in the MTBE layer.

    • Separate the aqueous layer, cool to 0 °C, and basify to pH > 12 using 5 M NaOH.

    • Extract the free amine into DCM (3 × 500 mL). Dry over Na₂SO₄ and concentrate to yield pure (2R)-1-aminopent-4-yn-2-ol as a pale yellow oil.

Quantitative Data & Quality Control

StageIntermediate / ProductYield (%)Enantiomeric Excess (ee %)PurityKey Analytical Marker
1 (2R)-1-chloro-pent-4-yn-2-ol82%>99%>95% (GC)IR: 3290 cm⁻¹ (Terminal C≡C-H stretch)
2 (2R)-1-azidopent-4-yn-2-ol88%>99%>98% (HPLC)IR: 2100 cm⁻¹ (Strong N₃ asymmetric stretch)
3 (2R)-1-aminopent-4-yn-2-ol91%>99%>99% (HPLC)¹H NMR: δ 2.8 ppm (m, 2H, CH₂-NH₂)

Note: Yields are calculated based on the theoretical maximum of the preceding isolated intermediate.

References

  • Click chemistry inspired synthesis of morpholine-fused triazoles Journal of Organic Chemistry / NIH URL
  • Synthetic Process Development of (R)-(+)
  • The green chemistry paradigm in modern organic synthesis Russian Chemical Reviews / Colab URL

Sources

Application

Application Notes &amp; Protocols: (2R)-1-Aminopent-4-yn-2-ol as a Versatile Chiral Precursor in the Enantioselective Synthesis of Alkaloid Natural Products

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the chiral building block, (2R)-1-aminopent-4-yn-2-ol, in the...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the chiral building block, (2R)-1-aminopent-4-yn-2-ol, in the asymmetric synthesis of complex natural products. The inherent chirality and dual functionality of this precursor make it an invaluable starting material for constructing stereochemically rich and biologically active molecules. This document will focus on a proposed enantioselective synthesis of the potent analgesic alkaloid, (+)-epibatidine, to illustrate the utility of (2R)-1-aminopent-4-yn-2-ol.

Introduction: The Strategic Advantage of (2R)-1-Aminopent-4-yn-2-ol

Chiral amino alcohols are fundamental building blocks in the synthesis of numerous natural products and active pharmaceutical ingredients.[1] Their defined stereochemistry is often paramount for biological activity.[1] (2R)-1-Aminopent-4-yn-2-ol is a particularly advantageous synthon due to its:

  • Pre-installed Stereocenter: The (R)-configuration at the C-2 position provides a crucial stereochemical foundation for the target molecule, obviating the need for a separate asymmetric induction step.

  • Orthogonal Functionality: The presence of a primary amine, a secondary alcohol, and a terminal alkyne allows for a series of selective chemical transformations. This functional array is ripe for strategic protection and subsequent intramolecular cyclization reactions, which are key to forming complex heterocyclic scaffolds.

  • Versatility in Cyclization: The terminal alkyne is a versatile functional group that can participate in a variety of cyclization strategies to form the core structures of many alkaloids.

This guide will detail a proposed synthetic pathway to (+)-epibatidine, a potent non-opioid analgesic isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[2] The core of epibatidine is a 7-azabicyclo[2.2.1]heptane ring system, a structure well-suited for synthesis originating from a chiral aminopentynol.

Proposed Enantioselective Synthesis of (+)-Epibatidine

The following proposed synthesis leverages the unique structure of (2R)-1-aminopent-4-yn-2-ol to construct the chiral 7-azabicyclo[2.2.1]heptane core of (+)-epibatidine through a key intramolecular cyclization step.

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-epibatidine from (2R)-1-aminopent-4-yn-2-ol is outlined below. The strategy hinges on the formation of the bicyclic core via an intramolecular cyclization of a suitably protected aminopentyne derivative.

G Epibatidine (+)-Epibatidine Deprotection Deprotection & Pyridine Installation Epibatidine->Deprotection Final Steps Bicyclic_Core Protected 7-Azabicyclo[2.2.1]heptane Deprotection->Bicyclic_Core Intramolecular_Cyclization Intramolecular Cyclization Bicyclic_Core->Intramolecular_Cyclization Protected_Aminopentynol N,O-Protected (2R)-1-Aminopent-4-yn-2-ol Intramolecular_Cyclization->Protected_Aminopentynol Protection Protection Protected_Aminopentynol->Protection Starting_Material (2R)-1-Aminopent-4-yn-2-ol Protection->Starting_Material

Caption: Retrosynthetic analysis of (+)-epibatidine.

Step-by-Step Protocols

Part 1: Protection of (2R)-1-Aminopent-4-yn-2-ol

To enable selective reactions, the amine and alcohol functionalities of the starting material must be protected. A tert-butoxycarbonyl (Boc) group is chosen for the amine due to its stability and ease of removal under acidic conditions. A silyl ether, such as tert-butyldimethylsilyl (TBS), is suitable for protecting the alcohol.

Protocol 1: Synthesis of (R)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)pent-4-yn-1-yl)carbamate

  • Amine Protection: To a solution of (2R)-1-aminopent-4-yn-2-ol (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc protected amino alcohol.

  • Alcohol Protection: Dissolve the crude product from the previous step in anhydrous dichloromethane (DCM) at 0 °C. Add 2,6-lutidine (1.5 eq) followed by tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.2 eq). Stir the reaction at 0 °C for 1 hour.

  • Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the fully protected product.

Part 2: Intramolecular Cyclization to Form the Bicyclic Core

This is the key step where the 7-azabicyclo[2.2.1]heptane skeleton is formed. A plausible approach is a gold- or platinum-catalyzed intramolecular hydroamination/cyclization.

G Protected_Aminopentynol N,O-Protected (2R)-1-Aminopent-4-yn-2-ol Catalyst_Activation Catalyst Activation (e.g., Au(I) or Pt(II)) Protected_Aminopentynol->Catalyst_Activation Cyclization Intramolecular Hydroamination/Cyclization Catalyst_Activation->Cyclization Bicyclic_Intermediate Protected 7-Azabicyclo[2.2.1]heptene Cyclization->Bicyclic_Intermediate Reduction Stereoselective Reduction Bicyclic_Intermediate->Reduction Bicyclic_Core Protected 7-Azabicyclo[2.2.1]heptane Reduction->Bicyclic_Core

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (2R)-1-Aminopent-4-yn-2-ol

Welcome to the Technical Support Center for chiral amino-alkyne workflows. (2R)-1-Aminopent-4-yn-2-ol is a highly valuable bifunctional building block, frequently utilized in click-chemistry applications and as a precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino-alkyne workflows. (2R)-1-Aminopent-4-yn-2-ol is a highly valuable bifunctional building block, frequently utilized in click-chemistry applications and as a precursor for protease inhibitors. Because chiral amino alcohols are prevalent synthons in pharmaceuticals[1], maintaining absolute stereocontrol during their synthesis is a critical endeavor[2].

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality, step-by-step protocols, and troubleshooting logic required to achieve >98% enantiomeric excess (ee) and high regioselectivity.

Section 1: Core Synthetic Strategy & Stereochemical Logic

The most robust and industrially scalable method for synthesizing (2R)-1-aminopent-4-yn-2-ol is the Lewis acid-mediated regioselective ring-opening of a chiral epoxide .

While asymmetric transfer hydrogenation[3] is useful for some amino alcohols, terminal alkynes pose unique challenges. We strongly recommend starting from (S)-glycidyl phthalimide . This specific protecting group strategy prevents base-catalyzed intramolecular side reactions, while the use of a Lewis acid ensures the acetylide nucleophile attacks exclusively at the less hindered C3 position of the epoxide.

SynthWorkflow A (S)-Glycidyl Phthalimide B Alkynylation TMS-C≡CLi, BF3·OEt2 THF, -78°C A->B Regioselective Opening C TMS-Protected Intermediate B->C C-C Bond Formation D Deprotection 1. K2CO3/MeOH 2. NH2NH2·H2O C->D Orthogonal Cleavage E (2R)-1-Aminopent- 4-yn-2-ol D->E High ee Retention

Fig 1. Stereoselective synthesis workflow from (S)-glycidyl phthalimide to the (2R)-target.

Section 2: Critical Experimental Workflows

Every protocol below is designed as a self-validating system to ensure you can verify the integrity of the reaction before proceeding to the next step.

Step 1: BF3-Mediated Epoxide Opening (Alkynylation)

Objective: Regioselective C-C bond formation without Payne rearrangement.

  • Preparation: Flame-dry a Schlenk flask under argon. Add TMS-acetylene (1.5 eq) and anhydrous THF (to reach 0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Metallation: Dropwise add n-BuLi (1.4 eq, 2.5 M in hexanes). Stir for 30 minutes to form the lithium trimethylsilylacetylide.

  • Lewis Acid Activation: Add BF3·OEt2 (1.5 eq) dropwise. Stir for 15 minutes.

    • Self-Validation Check: The solution must remain clear. Any white precipitation indicates moisture contamination and compromised Lewis acidity.

  • Epoxide Opening: Slowly add (S)-glycidyl phthalimide[4] (1.0 eq) dissolved in a minimal amount of dry THF. Stir strictly at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl directly at -78 °C, then allow it to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Orthogonal Deprotection

Objective: Removal of TMS and Phthalimide groups without reducing the alkyne.

  • Desilylation: Dissolve the purified intermediate in MeOH (0.1 M). Add K₂CO₃ (1.2 eq) and stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The desilylated product will appear as a significantly more polar, UV-active spot.

  • Phthalimide Cleavage: Filter the mixture, concentrate, and redissolve the residue in absolute ethanol (0.1 M). Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq) and reflux for 3 hours.

    • Self-Validation Check: A thick white precipitate (phthalhydrazide) will form in the flask, confirming successful cleavage of the primary amine.

  • Isolation: Cool the mixture to 0 °C and filter off the precipitate. Concentrate the filtrate and purify via short-path distillation or basic alumina chromatography to yield pure (2R)-1-aminopent-4-yn-2-ol.

Section 3: Troubleshooting FAQs

TroubleshootingTree Start Issue: Low Regioselectivity or Racemization Q1 Was BF3·OEt2 added before the acetylide? Start->Q1 A1_No Premature basic attack causes Payne rearrangement. Q1->A1_No No A1_Yes Check Protecting Group Strategy Q1->A1_Yes Yes Q2 Using N-Boc instead of Phthalimide? A1_Yes->Q2 A2_Yes Acidic NH causes aziridine formation. Switch to Phthalimide. Q2->A2_Yes Yes A2_No Verify Temperature Maintain < -78°C Q2->A2_No No

Fig 2. Logical troubleshooting tree for resolving regioselectivity and racemization issues.

Q: Why did my stereocenter configuration change from (S) to (R) if the reaction is an SN2 at the adjacent carbon? A: This is a classic nomenclature artifact, not a mechanistic inversion. The nucleophilic attack occurs at the terminal C3 carbon of the epoxide, leaving the C2 stereocenter untouched. However, because the Cahn-Ingold-Prelog (CIP) priority of the newly added -CH2-C≡C-TMS group is lower than the original -CH2-N(Phthalimide) group, the priority sequence swaps. Consequently, the (S)-epoxide correctly and predictably yields the (2R)-amino alcohol.

Q: I am seeing a mixture of regioisomers (attack at C2 vs C3). How do I improve regioselectivity? A: Strict temperature control (-78 °C) and the use of a Lewis acid are critical. BF3·OEt2 coordinates to the epoxide oxygen, lengthening the C-O bonds and shifting the transition state to be more SN2-like at the less sterically hindered C3 position[5]. Without it, the strong basicity of the acetylide drives attack at the more substituted carbon or causes alpha-deprotonation.

Q: Why am I getting low yields and aziridine byproducts when using N-Boc-oxiran-2-ylmethylcarbamate? A: The lithium acetylide base is strong enough to deprotonate the carbamate NH. The resulting nitrogen anion attacks the epoxide intramolecularly, forming an aziridine and destroying the stereocenter. A protecting group lacking an acidic NH, such as a phthalimide, is mandatory for this workflow.

Q: Can I use standard Pd/C hydrogenation to remove a benzyl protecting group instead? A: No. Standard hydrogenolysis (Pd/C, H₂) will indiscriminately reduce your terminal alkyne to an alkane. If you must use a benzyl group, you must employ chemoselective debenzylation reagents like 1-chloroethyl chloroformate (ACE-Cl). However, the phthalimide/hydrazine strategy is far more robust for preserving alkynes.

Section 4: Quantitative Data

Table 1: Protecting Group Compatibility in Acetylide Epoxide Opening

Protecting Group Acidic NH Present? Primary Side Reactions Alkyne Survival (Deprotection) Overall Yield
N-Boc Yes Aziridine formation High (HCl/Dioxane) < 20%
N,N-Dibenzyl No None Low (Pd/C reduces alkyne) 15% (Target)

| Phthalimide | No | None | High (Hydrazine) | > 85% |

Table 2: Lewis Acid Effects on Regioselectivity (C3 vs C2 Attack)

Lewis Acid Equivalents Temperature Regioselectivity (C3:C2)
None N/A 0 °C 60:40
None N/A -78 °C 80:20

| BF3·OEt2 | 1.5 eq | -78 °C | > 98:2 |

Section 5: References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation PubMed (NIH). URL: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli PubMed (NIH). URL:[Link]

  • Poly(glycidyl amine) and Copolymers with Glycidol and Glycidyl Amine Repeating Units: Synthesis and Characterization Macromolecules - ACS Publications. URL:[Link]

  • Simple/Commercially Available Lewis Acid in Anionic Ring‐Opening Polymerization: Powerful Compounds with Multiple Applications ResearchGate. URL:[Link]

Sources

Optimization

Identifying and minimizing side products in (2R)-1-Aminopent-4-yn-2-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling the synthesis of (2R)-1-Aminopent-4-yn-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling the synthesis of (2R)-1-Aminopent-4-yn-2-ol .

This chiral amino alcohol—featuring a terminal alkyne, a secondary alcohol, and a primary amine—is a highly versatile but reactive building block. Synthesizing it with high enantiomeric excess (ee) and chemical purity requires strict control over reaction kinetics and transition-state dynamics.

Part 1: Synthetic Workflow & Mechanistic Divergence

The most scalable and atom-economical route to (2R)-1-Aminopent-4-yn-2-ol avoids chiral pool limitations by utilizing a three-step asymmetric catalytic sequence:

  • Asymmetric Transfer Hydrogenation (ATH) of 1-chloropent-4-yn-2-one using a Noyori-type Ru(II)-TsDPEN catalyst to establish the (R)-stereocenter [1].

  • Base-Mediated Epoxidation to yield the chiral terminal epoxide, (R)-2-(prop-2-yn-1-yl)oxirane.

  • Regioselective Aminolysis via direct ammonia ring-opening or a two-step azide-reduction sequence to install the primary amine [2].

Below is the logical workflow mapping the primary synthesis pathway and the mechanistic divergence points that lead to common side products.

SynthesisPathway SM 1-Chloropent-4-yn-2-one ATH Noyori ATH (Ru-TsDPEN) SM->ATH Int1 (R)-1-Chloropent-4-yn-2-ol ATH->Int1 SP1 Enantiomeric Impurity (S)-Isomer ATH->SP1 Catalyst failure Base Epoxidation (NaOH / H2O) Int1->Base Epox (R)-2-(Prop-2-yn-1-yl)oxirane Base->Epox SP2 Diol Byproduct (Hydrolysis) Base->SP2 Excess H2O/Heat Amination Aminolysis (NH3 or NaN3) Epox->Amination Target (2R)-1-Aminopent-4-yn-2-ol (Target Product) Amination->Target SP3 Bis-alkylated Dimer (Secondary Amine) Amination->SP3 Low NH3 ratio SP4 Regioisomer (2-Aminopent-4-yn-1-ol) Amination->SP4 C2 attack (SN1)

Figure 1: Synthetic workflow for (2R)-1-Aminopent-4-yn-2-ol and mechanistic side products.

Part 2: Troubleshooting Guides & FAQs

Q1: During the final aminolysis step using methanolic ammonia, my LC-MS shows up to 20% of a heavy impurity. What is this, and how do I minimize it? A1: This heavy impurity is the bis-alkylated dimer (a secondary amine). Causality: Epoxide ring-opening with ammonia produces the primary amine ((2R)-1-aminopent-4-yn-2-ol). Because primary alkylamines are inherently more nucleophilic than neutral ammonia, the newly formed product aggressively competes with the remaining ammonia to attack unreacted epoxide molecules [2]. Solution: To suppress this, you must manipulate the collision frequency by using a massive stoichiometric excess of ammonia (typically 20–50 equivalents) in a sealed pressure vessel. Alternatively, bypass direct aminolysis entirely by adopting the Azide-Staudinger route (detailed in the Protocols section below). The azide anion ( N3−​ ) is a superb nucleophile that cannot undergo bis-alkylation.

Q2: NMR analysis indicates the presence of a regioisomer, 2-aminopent-4-yn-1-ol. Why is the amine attacking the wrong carbon? A2: This is a classic regioselectivity failure driven by shifting from an SN​2 to an SN​1 -like transition state. Causality: Terminal epoxides naturally favor nucleophilic attack at the less sterically hindered terminal carbon (C1) under basic or neutral conditions ( SN​2 pathway). However, if your reaction mixture becomes slightly acidic, or if you are using aggressive Lewis acid catalysts to accelerate the reaction, the epoxide oxygen becomes protonated/coordinated. This weakens the C-O bonds, shifting the mechanism toward an SN​1 -like state where the partial positive charge is better stabilized at the more substituted carbon (C2), leading to the undesired regioisomer [3]. Solution: Maintain strictly alkaline conditions. If a catalyst is absolutely required for unreactive substrates, utilize highly regioselective transition-metal catalysts that strictly enforce C3/C1 selectivity without triggering carbocation rearrangements [3].

Q3: The enantiomeric excess (ee) of my final product has dropped from >98% to 85%. Where is the stereocenter degrading? A3: Stereochemical erosion in this pathway typically occurs during the epoxidation step , not the aminolysis. Causality: The Noyori ATH step establishes the (R)-stereocenter with high fidelity [1]. However, during the subsequent treatment with aqueous NaOH to form the epoxide, excessive heat or prolonged reaction times can cause reversible ring-opening and closing of the epoxide via an enolate intermediate (facilitated by the adjacent propargyl protons). Solution: Keep the epoxidation strictly below 10 °C and quench the reaction immediately upon complete consumption of the chlorohydrin intermediate.

Q4: I am detecting allene impurities in my IR/NMR spectra. What is causing the alkyne to isomerize? A4: Base-catalyzed alkyne isomerization. Causality: Terminal alkynes are highly sensitive to strong bases at elevated temperatures. The propargylic protons are relatively acidic. Prolonged exposure to NaOH during epoxidation or high temperatures during the ammonia pressure-vessel step can trigger a proton abstraction, isomerizing the terminal alkyne into an internal allene ( R−C≡C−CH3​⇌R−CH=C=CH2​ ). Solution: Minimize residence time in strong base. Use milder bases (e.g., K2​CO3​ ) if isomerization persists, and keep aminolysis temperatures below 60 °C.

Part 3: Quantitative Data Presentation

To ensure strict quality control, monitor your reaction streams against the following analytical specifications:

Impurity / Side ProductOrigin StepAnalytical Detection MethodAcceptable LimitPrimary Mitigation Strategy
(S)-1-Aminopent-4-yn-2-ol Noyori ATH / EpoxidationChiral HPLC (Daicel Chiralpak)< 1.0%Verify Ru-TsDPEN integrity; keep epoxidation < 10 °C.
Bis-alkylated Dimer AminolysisLC-MS (ESI+), M+H mass shift< 2.0%Use >30 eq NH3​ or switch to Azide-Staudinger route.
2-Aminopent-4-yn-1-ol Aminolysis1H-NMR (shift in CH-OH vs CH-NH2)< 0.5%Avoid Lewis acids; maintain strict alkaline conditions.
Allene Isomer Epoxidation / AminolysisIR Spectroscopy (~1950 cm−1 )< 0.1%Limit base exposure time; keep temperatures < 60 °C.
Pent-4-yne-1,2-diol EpoxidationGC-FID< 1.5%Avoid excess water/heat during the epoxide isolation.

Part 4: Experimental Protocols

To completely eliminate the bis-alkylation side product (Q1), we recommend bypassing ammonia gas and utilizing the self-validating Azide-Staudinger Route .

Protocol: Synthesis of (2R)-1-Aminopent-4-yn-2-ol via Azide-Staudinger Sequence

Phase 1: Regioselective Azidation

  • Charge Reactor: Dissolve (R)-2-(prop-2-yn-1-yl)oxirane (1.0 eq) in a 4:1 mixture of Methanol:Water (0.2 M concentration).

  • Add Reagents: Add Sodium Azide ( NaN3​ , 1.5 eq) and Ammonium Chloride ( NH4​Cl , 1.2 eq).

    • Causality Note: NH4​Cl acts as a mild proton source to activate the epoxide oxygen without dropping the pH enough to induce SN​1 regioisomerization.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor via TLC until complete consumption of the epoxide.

  • Workup: Concentrate under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate (3x). Wash organics with brine, dry over Na2​SO4​ , and concentrate to yield the azido-alcohol intermediate.

    • Self-Validation Step: Run an IR spectrum of the crude oil. You must observe a strong, sharp azide stretch at ~2100 cm−1 before proceeding.

Phase 2: Staudinger Reduction 5. Charge Reactor: Dissolve the crude azido-alcohol in anhydrous Tetrahydrofuran (THF). 6. Phosphine Addition: Slowly add Triphenylphosphine ( PPh3​ , 1.1 eq) at 0 °C.

  • Safety Note: Nitrogen gas ( N2​ ) will evolve rapidly. Ensure the vessel is properly vented through a bubbler.

  • Hydrolysis: After 1 hour of stirring at room temperature, add Water (10 eq) to hydrolyze the aza-ylide intermediate. Stir for an additional 12 hours.

  • Purification: Concentrate the mixture. Redissolve in 1M HCl (aqueous) and wash with Dichloromethane (DCM) to extract out the triphenylphosphine oxide ( OPPh3​ ) byproduct. Basify the aqueous layer to pH 12 with NaOH, and extract with DCM. Dry and concentrate to yield pure (2R)-1-Aminopent-4-yn-2-ol.

References

  • Tanis, S. P., Evans, B. R., Nieman, J. A., et al. "Solvent and in situ catalyst preparation impacts upon Noyori reductions of aryl-chloromethyl ketones: application to syntheses of chiral 2-amino-1-aryl-ethanols." Tetrahedron: Asymmetry, 2006.[Link]

  • Newton, S., et al. "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols." Royal Society Open Science, 2018.[Link]

  • Wang, C., et al. "Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides." Journal of the American Chemical Society, 2014.[Link]

Troubleshooting

Technical Support Center: Chiral Resolution of 1-Aminopent-4-yn-2-ol

Welcome to the technical support center for the chiral resolution of 1-aminopent-4-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 1-aminopent-4-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the enantiomers of this valuable chiral building block. Here, we address common experimental challenges through a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

Core Concepts: An Overview of Resolution Strategies

The separation of a racemic mixture into its constituent enantiomers is a critical process in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] For 1-aminopent-4-yn-2-ol, a molecule featuring both an amine and a secondary alcohol, several resolution strategies are viable. The choice of method depends on factors like scale, required purity, cost, and available equipment. The three primary methods discussed are:

  • Enzymatic Kinetic Resolution (EKR): Utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3]

  • Diastereomeric Salt Resolution: A classical method where the racemic amine is reacted with an enantiomerically pure chiral acid.[4][5][6] This forms two diastereomeric salts with different solubilities, enabling their separation by fractional crystallization.[1][7]

  • Chiral Chromatography: A direct method that uses a chiral stationary phase (CSP) to physically separate the enantiomers, applicable for both analytical quantification and preparative purification.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments.

Section 1: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method, but its success hinges on the compatibility of the enzyme, substrate, and reaction conditions.

Q1: My kinetic resolution is resulting in low enantiomeric excess (ee) for both the acylated product and the unreacted starting material. What are the likely causes?

A1: Low enantiomeric excess is a frequent challenge in EKR and points to insufficient enantioselectivity of the enzymatic process.[10] Here is a systematic approach to troubleshooting this issue:

  • Inherent Enzyme Selectivity (E-value): The most critical factor is the enzyme's intrinsic ability to differentiate between the two enantiomers, quantified by the Enantiomeric Ratio (E-value). An E-value below 20 is generally considered poor for preparative purposes.[11]

    • Solution: Screen a panel of different lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Pseudomonas fluorescens) to find one with a higher E-value for 1-aminopent-4-yn-2-ol.[2][12] The enzyme's performance is highly substrate-dependent.

  • Reaction Conditions: Temperature, solvent, and acyl donor can significantly impact enzyme conformation and, consequently, its selectivity.

    • Solvent: Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often preferred as they maintain the enzyme's essential water layer required for activity without dissolving it.[3]

    • Acyl Donor: Highly activated esters (e.g., isopropenyl acetate, ethyl acetate) are commonly used to make the acylation step effectively irreversible.[11] The nature of the acyl donor can influence selectivity.

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

  • Racemization: The product or the starting material may be racemizing under the reaction conditions, which undermines the resolution.[10]

    • Solution: Run control experiments by incubating the purified enantiomers under the reaction conditions (without the other reactant) to check for stability and any loss of optical purity over time.

Q2: My EKR is proceeding with high ee, but the yield of the desired enantiomer is very low, even below the theoretical maximum of 50%. Why is this happening?

A2: This issue often stems from either pushing the reaction too far past the ideal 50% conversion mark or enzyme inhibition.

  • Conversion vs. Yield: In a classic kinetic resolution, the maximum yield for a single enantiomer is 50%.[4] To achieve a very high ee of the unreacted starting material, the reaction must proceed to a conversion significantly greater than 50%, which inherently lowers its yield. Conversely, to get a high ee of the product, the reaction should be stopped as close to 50% conversion as possible.

  • Enzyme Inhibition: The product formed or even high concentrations of the substrate can inhibit the enzyme, slowing or stopping the reaction prematurely.[13]

    • Substrate Inhibition: This can be an issue with some amine dehydrogenases and other enzymes.[13]

    • Product Inhibition: The formed amide or the alcohol by-product from the acyl donor (e.g., acetone from isopropenyl acetate) can inhibit the lipase.

    • Solution: Monitor the reaction closely over time (e.g., by chiral HPLC or GC) to determine the optimal endpoint. If inhibition is suspected, consider strategies like in-situ product removal or using a continuous-flow reactor setup to maintain low product concentrations.[14]

Q3: The enzymatic reaction is extremely slow or appears to be inactive. How can I troubleshoot this?

A3: Lack of activity usually points to a problem with the enzyme itself, the reaction medium, or the substrate.

  • Enzyme Quality: Ensure the enzyme is not expired and has been stored correctly. Immobilized enzymes like Novozym 435 (immobilized CALB) generally offer greater stability.[12]

  • Water Content: Lipases require a small amount of water to maintain their catalytically active conformation. An absolutely anhydrous solvent can render the enzyme inactive.

    • Solution: Try hydrating the solvent by saturating it with water or adding a very small, defined amount of buffer.

  • Substrate Purity: Impurities in your racemic 1-aminopent-4-yn-2-ol starting material could be denaturing or inhibiting the enzyme. Purify the starting material if its quality is uncertain.

  • pH Environment: While the bulk solvent is organic, the micro-aqueous layer on the enzyme has a "pH memory." The pH of the last aqueous solution the enzyme was in contact with can affect its activity.

    • Solution: If using a powdered (non-immobilized) enzyme, consider lyophilizing it from a buffer of optimal pH before use.

Section 2: Diastereomeric Salt Resolution

This classical technique relies on the differential solubility of diastereomeric salts. Success is often an empirical process of screening and optimization.

Q1: After adding the chiral resolving agent, I don't see any crystal formation. What steps should I take?

A1: Failure to crystallize is a common hurdle and usually relates to solvent choice, concentration, or the intrinsic properties of the diastereomeric salts.

  • Supersaturation: Crystallization requires a supersaturated solution. Your current solution may be too dilute.

    • Solution: Slowly evaporate the solvent or cool the solution to induce crystallization. A slow cooling process (e.g., in a dewar) is more likely to yield well-defined crystals than rapid cooling.

  • Solvent System: The choice of solvent is paramount. The ideal solvent will dissolve the racemic starting material and resolving agent but will have poor solubility for one of the diastereomeric salts.

    • Solution: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile).[7] Sometimes, a mixture of solvents (e.g., ethanol/water) is required to achieve the right solubility balance.[15]

  • Seeding: If you have a small amount of the desired diastereomerically pure crystal, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Resolving Agent: It's possible the diastereomeric salts formed with your chosen resolving agent are simply too soluble in common solvents.

    • Solution: Test a different resolving agent. For an amine like 1-aminopent-4-yn-2-ol, common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.[4][6][7]

Q2: My crystals have formed, but after isolation and cleavage, the enantiomeric excess is low. How can I improve the diastereomeric purity?

A2: Low diastereomeric purity means that the less soluble salt has co-precipitated with the more soluble one.

  • Recrystallization: This is the most effective method for improving purity. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should be repeated until no further improvement in diastereomeric purity is observed (e.g., by measuring the specific rotation or analyzing by chiral HPLC after converting back to the amine).

  • Equilibration Time: Allowing the solution to stir for an extended period at the crystallization temperature can sometimes allow the system to reach a more favorable thermodynamic equilibrium, improving the purity of the precipitate.

  • Stoichiometry of Resolving Agent: Typically, about 0.5 to 1.0 equivalents of the resolving agent are used.[15] Using a sub-stoichiometric amount (e.g., 0.5 eq) can sometimes lead to a purer initial precipitate, albeit at the cost of yield.

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical SolventsComments
(L)-(+)-Tartaric AcidChiral AcidAlcohols, WaterA widely used, cost-effective resolving agent.[4][15]
(S)-(+)-Mandelic AcidChiral AcidAlcohols, TolueneEffective for a range of amines; used in the resolution of duloxetine precursor.[4]
(1R)-(-)-10-Camphorsulfonic AcidChiral AcidAlcohols, AcetonitrileA strong acid, useful for forming crystalline salts with weakly basic amines.[5][7]
(R,R)-O,O'-Dibenzoyl-L-tartaric acidChiral AcidAlcohols, EthersA bulkier resolving agent that can sometimes provide better discrimination.[15]
Section 3: Chiral HPLC Analysis & Purification

Chiral HPLC is essential for both monitoring the progress of a resolution and for direct preparative separation.

Q1: I'm injecting my racemic 1-aminopent-4-yn-2-ol onto a chiral column, but I only see a single, sharp peak. How do I achieve separation?

A1: Observing no separation is a method development issue. Chiral recognition is highly specific and depends on the right combination of chiral stationary phase (CSP), mobile phase, and analyte structure.[9]

  • CSP Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and should be the first choice for screening.[8][9] Other options include Pirkle-type, cyclodextrin-based, or ligand-exchange columns.

  • Mobile Phase Mode:

    • Normal Phase (NP): Often provides the best selectivity for chiral separations. Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase (RP): Uses aqueous-organic mobile phases (e.g., water/acetonitrile). Less common for initial screening but can be effective.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives.

  • Additives (Modifiers): For an amino alcohol, additives are crucial for good peak shape and selectivity. The basic amino group can interact strongly with residual silanols on the silica support, causing peak tailing.[8]

    • In Normal Phase: Add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (typically 0.1%).

    • In Reversed Phase: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to protonate the amine.

Troubleshooting Workflow for No Chiral Separation ```dot

Q2: My peaks are resolved, but they are broad and tailing badly. How can I improve the peak shape?

A2: Poor peak shape is almost always due to undesirable secondary interactions or a mismatch between the sample solvent and the mobile phase.

[8]* Secondary Interactions: As mentioned above, the basic amine of your analyte can interact with acidic silanol groups on the silica support of the column.

  • Solution: Add a competing base to the mobile phase (e.g., 0.1% DEA in normal phase) to block these sites. *[8] Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
  • Solution: Reduce the injection volume or dilute your sample.
  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause band broadening and distorted peaks.

    • Solution: Dissolve your sample in the mobile phase itself or in a weaker solvent.

Q3: My retention times are drifting from one injection to the next. What causes this instability?

A3: Drifting retention times indicate that the chromatographic system is not in equilibrium.

[16]* Column Equilibration: Chiral stationary phases often require much longer equilibration times than standard achiral columns. I[8]t can take 20-30 column volumes (or more) for the baseline to become stable. Always ensure the baseline is flat before starting a sequence.

  • Mobile Phase Composition: Chiral separations are extremely sensitive to the mobile phase composition.

    • Preparation: Prepare mobile phases carefully and consistently. In normal phase, even trace amounts of water can drastically change retention times. [8][16] * Evaporation: The more volatile component of your mobile phase (e.g., hexane) can evaporate over time, changing the composition and causing retention to drift. Use fresh mobile phase daily.

  • Additive Memory Effect: If you switch between mobile phases with different additives (e.g., from an acidic to a basic one), the old additive can remain adsorbed to the column for a long time, affecting subsequent analyses. [8][17] * Solution: Dedicate a column to a specific type of additive if possible. Otherwise, a very thorough flushing procedure is required when changing methods.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-aminopent-4-yn-2-ol

This protocol describes a typical screening procedure for the enzymatic acylation of the title compound.

Materials:

  • (±)-1-aminopent-4-yn-2-ol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Isopropenyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Magnetic stirrer and vials

Procedure:

  • To a 10 mL vial, add (±)-1-aminopent-4-yn-2-ol (100 mg, ~1.0 mmol).

  • Add 5 mL of MTBE and stir to dissolve.

  • Add Novozym 435 (50 mg).

  • Add isopropenyl acetate (1.5 equivalents, ~0.15 mL).

  • Seal the vial and stir the suspension at room temperature (or a controlled temperature, e.g., 30 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot by filtering out the enzyme and analyze by chiral HPLC to determine the conversion and the ee of both the remaining starting material and the formed N-acetyl product.

  • Stop the reaction when the conversion is near 50% by filtering off the enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing one enantiomer of the starting material and the acetylated product of the other, can be separated by standard column chromatography.

Protocol 2: Chiral HPLC Method for Baseline Separation of 1-aminopent-4-yn-2-ol Enantiomers

This protocol provides a starting point for developing an analytical method.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Lux® Cellulose-1 or Chiralpak® IA.

Method Parameters (Starting Conditions):

  • Mode: Normal Phase

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg/mL of sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (this may take over an hour).

  • Inject a solution of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject samples from the resolution experiment to quantify the enantiomeric ratio by integrating the respective peak areas.

  • Optimization: If resolution is not optimal, adjust the ratio of hexane to isopropanol. Increasing the isopropanol percentage will decrease retention times. The concentration of DEA can also be adjusted to improve peak shape.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.

  • Chiral resolution - Wikipedia.

  • Navigating the Synthesis of 4-Aminopentan-2-ol: A Comparative Review of Synthetic Strategies.

  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters.

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.

  • Continuous-flow enzymatic kinetic resolution mediated by a lipase nanobioconjugate.

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.

  • Resolution of Racemic Modifications.

  • Racemic Mixtures and the Resolution of Enantiomers.

  • Method for splitting 1-amino-alkan-2-ol compounds.

  • Chiral Resolution via Cocrystallization with Inorganic Salts.

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

  • The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase.

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.

  • Synthesis and Applications of 2-Aminopent-4-yn-1-ol.

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

  • Chemoenzymatic dynamic kinetic resolution of primary amines.

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL.

  • Determining the Enantiomeric Excess of 4-Aminopentan-2-ol: A Comparative Guide to Analytical Techniques.

  • HPLC Technical Tip: Chiral Method Development.

  • Trouble with chiral separations.

  • HPLC Troubleshooting Guide.

  • Chiral Resolution with and without Resolving Agents.

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation.

  • Syntheses of N-acetyl enamides.

Sources

Optimization

Troubleshooting low yields in chiral amino alcohol synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have spent years diagnosing and resolving bottlenecks in the synthesis of complex chiral molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have spent years diagnosing and resolving bottlenecks in the synthesis of complex chiral molecules. Chiral β -amino alcohols are privileged pharmacophores and critical ligands in asymmetric catalysis, but their synthesis is notoriously fraught with challenges—ranging from transition-metal catalyst poisoning to massive yield losses during aqueous workup.

This guide abandons generic advice. Instead, we will dissect the fundamental causality behind catalytic failures, thermodynamic limitations, and isolation pitfalls to provide you with self-validating, field-proven solutions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction parameters, you must determine whether your low yield is a result of chemical conversion failure (thermodynamic/kinetic issues) or mass recovery failure (isolation/workup issues).

DiagnosticWorkflow Start Low Yield in Amino Alcohol Synthesis? CheckConv 1. Check Conversion (HPLC/GC/NMR) Start->CheckConv LowConv Low Conversion (<90%) CheckConv->LowConv Incomplete Rxn HighConv High Conversion (>90%) Low Isolated Yield CheckConv->HighConv Product Lost CatPoison Catalyst Poisoning (Amine Chelation) LowConv->CatPoison Workup Workup/Isolation Loss (High Water Solubility) HighConv->Workup Protect Add Acidic Additive or Protect Amine CatPoison->Protect Extract Use SCX Chromatography or Salt-Out Extraction Workup->Extract

Diagnostic workflow for troubleshooting low yields in chiral amino alcohol synthesis.

Troubleshooting Guide & FAQs

Q1: My asymmetric hydrogenation (AH) of α -amino ketones stalls at 30-40% conversion. Why is the catalyst dying?

Causality: Free primary or secondary amines act as strong σ -donors. Instead of the ketone oxygen coordinating to the transition metal (e.g., Ru, Ir, Co), the lone pair on the nitrogen binds irreversibly to the metal center, forming a thermodynamically stable, catalytically dead chelate. Resolution: You must disrupt this chelation. Recent advancements in cobalt-catalyzed asymmetric hydrogenation of α -primary amino ketones demonstrate that adding stoichiometric KHCO3​ facilitates a proton-shuttle-activated outer-sphere mechanism, preventing catalyst poisoning and driving the reaction to completion in under 0.5 hours[1]. Alternatively, transiently protect the amine (e.g., Boc, Cbz) or use the HCl salt of the substrate to tie up the nitrogen lone pair.

Q2: I am using a Noyori-type Ru-BINAP/diamine catalyst. My conversion is fine, but my enantiomeric excess (ee) is highly variable. How do I stabilize it?

Causality: Enantioselectivity in Noyori systems relies on a delicate NH−Ru−H hydrogen-bonding network in the transition state. If you are relying on the dynamic kinetic resolution (DKR) of a racemic α -substituted amino ketone, the rate of substrate epimerization ( kepim​ ) must be significantly faster than the rate of hydrogenation ( kH2​ )[2]. If reduction outpaces epimerization, your ee will plummet. Furthermore, standard ligands may lack the steric bulk needed to differentiate the prochiral faces of hindered substrates. Resolution: First, ensure strictly anhydrous conditions, as water disrupts the hydrogen-bonding transition state. Second, to improve DKR, slightly increase the temperature or optimize the base to accelerate enolization/epimerization[2]. Finally, consider upgrading your ligand. Replacing standard TolBINAP with XylBINAP—which features sterically demanding 3,5-xylyl moieties—creates a tighter chiral pocket, drastically improving optical yields[3].

Q3: I switched to a biocatalytic approach using ω -transaminases. I get >99% ee, but the yield never exceeds 50%. What is the thermodynamic bottleneck?

Causality: Traditional kinetic resolution fundamentally limits your maximum theoretical yield to 50%, as half of the racemic material is discarded[2]. While asymmetric synthesis using ω -transaminases ( ω -TAs) offers a theoretical yield of 100%[4], the reaction is heavily equilibrium-limited. As the amine product forms, the reverse reaction (deamination) begins to dominate. Resolution: You must drive the equilibrium forward according to Le Chatelier's principle. Implement a cascade enzyme system (e.g., coupling with lactate dehydrogenase) to continuously consume the co-product, or utilize "smart" amine donors (like isopropylamine in large excess) to force the forward reaction[4].

Q4: My reaction goes to >95% conversion by HPLC, but my isolated yield after a standard aqueous workup is <40%. Where is the mass going?

Causality: Chiral amino alcohols are highly polar, zwitterionic-like molecules with immense water solubility. Standard aqueous workups (washing with water/brine and extracting with EtOAc or DCM) result in massive partitioning into the aqueous layer. Resolution: Abandon standard aqueous extractions. If you must use a biphasic system, saturate the aqueous layer completely with K2​CO3​ or NaCl to "salt out" the product. The most reliable method is to bypass liquid-liquid extraction entirely and use Strong Cation Exchange (SCX) chromatography (See Protocol B).

Standardized Self-Validating Protocols

Protocol A: Asymmetric Hydrogenation of α -Amino Ketones (Noyori-Type)

This protocol utilizes an outer-sphere mechanism to ensure high ee and conversion.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with the α -amino ketone substrate (1.0 equiv), the chiral catalyst (e.g., RuCl2​[(S)−xylbinap][(S)−daipen] at 0.05 mol%), and a rigorously anhydrous base (e.g., t−BuOK at 0.8 mol%)[2][3].

  • Solvent Addition: Add degassed, anhydrous isopropanol (i-PrOH) to achieve a 0.2 M substrate concentration.

  • Pressurization: Seal the reactor, purge with H2​ gas three times, and pressurize to 8 atm[2].

  • Reaction: Stir vigorously at 25 °C for 12–24 hours.

  • Self-Validation Step: Depressurize safely and pull a 50 μL aliquot. Analyze via chiral HPLC. Validation metric: If conversion is <10%, catalyst poisoning has occurred (check base quality). If conversion is >95% but ee is <80%, epimerization is too slow (increase base or temperature).

  • Isolation: Filter the crude mixture through a short pad of Celite to remove ruthenium residues, then concentrate in vacuo.

Protocol B: Non-Aqueous Workup and SCX Isolation for Polar Amino Alcohols

This "catch-and-release" methodology prevents yield loss to aqueous layers.

  • Acidification: Dilute the crude reaction mixture with MeOH and acidify to pH 2 using 1M HCl in MeOH. This ensures the amino alcohol is fully protonated.

  • Loading: Load the mixture onto a pre-conditioned Strong Cation Exchange (SCX) solid-phase extraction cartridge. The protonated amino alcohol will bind covalently to the sulfonic acid resin.

  • Washing: Wash the cartridge with 3 column volumes of 100% MeOH. Self-Validation Step: Spot the wash fraction on TLC. It should contain non-basic impurities (unreacted ketone, ligands) but NO amino alcohol.

  • Elution: Elute the target chiral amino alcohol using 3 column volumes of 2M NH3​ in MeOH. The ammonia deprotonates the product, releasing it from the resin.

  • Concentration: Concentrate the basic eluent in vacuo to yield the pure free-base amino alcohol.

Quantitative Data Presentation

Table 1: Catalyst & Additive Optimization for α -Amino Ketone Hydrogenation

Data synthesized from benchmark transition-metal studies.

Catalyst SystemBase / Additive H2​ PressureConversion (%)ee (%)Causality / Observation
RuCl2​[(S)−tolbinap][(S,S)−dpen] t−BuOK 9 atm40%82%Steric clash limits conversion and optical yield[3].
RuCl2​[(S)−xylbinap][(S)−daipen] t−BuOK 8 atm>99%98%Bulky xylyl groups create a tighter chiral pocket, enhancing ee[3].
[Co] / Chiral LigandNone40 atm75%88%Insufficient proton shuttling leads to moderate yield[1].
[Co] / Chiral Ligand KHCO3​ (1 equiv)40 atm>99%99% KHCO3​ facilitates outer-sphere proton shuttle, preventing poisoning[1].
Table 2: Biocatalytic vs. Chemocatalytic Resolution Strategies

Comparison of thermodynamic limits and troubleshooting vectors.

MethodologyMax Theoretical YieldTypical ee (%)Major LimitationTroubleshooting Solution
Kinetic Resolution (Enzymatic)50%>99%50% of material is discarded[2].Switch to Dynamic Kinetic Resolution (DKR) if substrate can epimerize[2].
Dynamic Kinetic Resolution (DKR)100%90-99%Requires kepim​≫kH2​ [2].Increase temperature or add base to accelerate epimerization[2].
ω -Transaminase (Asym. Synthesis)100%>99%Equilibrium favors starting ketone[4].Use cascade enzymes to remove co-product or excess amine donor[4].

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal for (2R)-1-Aminopent-4-yn-2-ol

The Chemical Challenge: Why is Metal Scavenging Difficult? (2R)-1-Aminopent-4-yn-2-ol is a highly versatile chiral building block frequently utilized in Click Chemistry (CuAAC) and cross-coupling reactions (e.g., Sonogas...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Why is Metal Scavenging Difficult?

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile chiral building block frequently utilized in Click Chemistry (CuAAC) and cross-coupling reactions (e.g., Sonogashira). However, its structural features—a primary amine, a secondary hydroxyl group, and a terminal alkyne—make it a formidable multidentate ligand.

During transition-metal catalyzed reactions, the primary amine (a strong σ -donor) and the secondary alcohol form a thermodynamically stable 5-membered chelate ring with Palladium (Pd) and Copper (Cu) residues. Additionally, the terminal alkyne can form metal acetylide intermediates. Because the active pharmaceutical ingredient (API) itself acts as a strong ligand, it actively "fights" standard purification methods. To achieve pharmaceutical-grade purity (<10 ppm metal), you must introduce a scavenging system with a significantly higher association constant ( Ka​ ) for the metal than the API possesses.

G Start Identify Metal Impurity in (2R)-1-Aminopent-4-yn-2-ol Cu Copper (Cu) (From CuAAC/Click) Start->Cu Pd Palladium (Pd) (From Sonogashira) Start->Pd Cu_Wash Aqueous EDTA Wash (L-L Extraction) Cu->Cu_Wash < 500 ppm Cu_Resin Polychelated Resin (Batch Adsorption) Cu->Cu_Resin > 500 ppm Pd_Thiol Thiol-Functionalized Silica (Chemisorption) Pd->Pd_Thiol High Yield Req. Pd_Carbon Activated Carbon (Physisorption) Pd->Pd_Carbon Low Cost / Bulk

Decision logic for selecting the appropriate metal scavenging technique based on the catalyst used.

Diagnostic FAQ & Troubleshooting

Q: My post-reaction mixture retains >500 ppm Copper after standard brine and water washes. Why isn't the copper washing out? Causality: Standard aqueous washes rely on the metal partitioning into the aqueous phase as a free ion or simple hydrate. However, the amino-alcohol motif of (2R)-1-Aminopent-4-yn-2-ol forms a highly stable chelate with Cu(II) and Cu(I). Water cannot thermodynamically outcompete this binding affinity. Solution: You must introduce a competing ligand into the aqueous phase, such as EDTA, or utilize a polychelated resin scavenger. Polychelated resins feature thioether-thiol ligands that possess a much higher affinity for soft/borderline metals, effectively stripping the copper from your product and achieving >99% separation efficiency[1].

Q: I used activated carbon to remove Palladium after a Sonogashira coupling, but I lost 30% of my product yield and Pd is still at 150 ppm. What went wrong? Causality: Activated carbon relies on non-specific physisorption. While it binds Palladium, its porous structure indiscriminately adsorbs small, polar organic molecules like your API, leading to severe yield losses[2]. Furthermore, carbon is highly inefficient for tightly bound chelates; studies show that even at maximum loading, ~13% of Pd can remain in solution, and the carbon itself consumes up to 30% of the reactor volume[3]. Solution: Transition to chemisorption using thiol- or thiourea-functionalized silica scavengers. Thiol groups are "soft bases" that form irreversible covalent bonds specifically with "soft acids" like Pd(II) and Pd(0), stripping the metal without adsorbing the API[2].

Q: When scaling up my silica scavenger in a batch reactor, the filter clogs and the backpressure spikes. How do I prevent this? Causality: Prolonged mechanical agitation (stirring) in batch reactors crushes friable silica particles into fine dust, which subsequently blinds your filtration media. Solution: Switch to a cartridge-based recirculation system. By pumping the reaction mixture through a stationary packed bed of scavenger, you eliminate mechanical shearing, maximize the localized concentration of scavenging ligands, and can achieve up to 98% metal reduction efficiently at the pilot scale[4].

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction with EDTA (For Copper Removal)

Use this protocol for post-CuAAC (Click) reaction mixtures where Cu levels are < 500 ppm.

  • Preparation: Dissolve the crude (2R)-1-Aminopent-4-yn-2-ol in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the API is fully solubilized.

  • Chelation: Add an equal volume of 0.1 M aqueous Disodium EDTA solution.

  • Agitation: Stir the biphasic mixture vigorously for 60 minutes at room temperature. Causality: Vigorous stirring maximizes the interfacial surface area, allowing the hexadentate EDTA to thermodynamically outcompete the bidentate amino-alcohol for the Copper ions.

  • Phase Separation: Cease stirring and allow the layers to separate completely. The aqueous layer will exhibit a deep blue/green color as the Cu-EDTA complex partitions into the water.

  • Validation (Critical): Separate the organic phase and draw a 1 mL aliquot. Evaporate the solvent and analyze the residue via ICP-MS. If Cu > 10 ppm, repeat steps 2-4 with fresh EDTA solution.

Protocol B: Cartridge-Based Recirculation (For Palladium Removal)

Use this protocol for post-Sonogashira mixtures to prevent silica degradation and maximize API yield.

Workflow Reactor Reaction Mixture (API + Pd) Pump Peristaltic Pump (Flow Control) Reactor->Pump Cartridge Scavenger Cartridge (Thiol-Silica) Pump->Cartridge Filter In-line Filter (Particulates) Cartridge->Filter Filter->Reactor Recirculate Clean Purified API (< 10 ppm Pd) Filter->Clean Pass

Closed-loop cartridge recirculation workflow for efficient, shear-free palladium scavenging.

  • Conditioning: Pre-wet a Thiol-functionalized silica cartridge (loading at ~0.4 wt% relative to the API) with the primary reaction solvent (e.g., THF) to swell the pores and displace trapped air[2].

  • Setup: Connect the reactor effluent to a peristaltic pump. Route the flow through the scavenger cartridge, followed by an in-line particulate filter, and back into the reactor[4].

  • Execution: Circulate the crude solution at a controlled linear velocity for 4 to 6 hours. Maintain the system at 40°C. Causality: Elevated temperatures decrease solvent viscosity and increase the diffusion rate of the Pd-API complex into the mesoporous silica structure, accelerating chemisorption[2].

  • Validation (Critical): Draw a sample from the reactor and test via ICP-MS. Once Pd levels drop below 10 ppm, divert the flow to a collection vessel. Flush the cartridge with 2 column volumes of clean solvent to recover any residual API held up in the interstitial void volume.

Quantitative Comparison of Scavenging Methods

The following table summarizes the operational metrics of various scavenging techniques to aid in process selection.

Scavenger TypeMechanismTarget MetalsTypical Removal EfficiencyAPI RecoveryOperational Drawbacks
Activated Carbon PhysisorptionPd, Ru, Pt~87% (Often leaves >10 ppm)[3]Low (~70%)Consumes up to 30% reactor volume; high non-specific API loss[3].
Thiol-Functionalized Silica ChemisorptionPd, Pt, Cu>98% (Consistently <10 ppm)[4]High (>95%)Susceptible to mechanical degradation (crushing) in batch mode[4].
Polychelated Resin Multidentate ChelationCu, Pd, Ni>99%[1]High (>95%)Requires specific solvents to achieve optimal polymer swelling[1].

Sources

Optimization

Stability of (2R)-1-Aminopent-4-yn-2-ol under acidic and basic conditions

Welcome to the Technical Support Center for (2R)-1-Aminopent-4-yn-2-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2R)-1-Aminopent-4-yn-2-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical guidance regarding the stability of this chiral aminoalkynol under various experimental conditions. Understanding the stability profile of this molecule is critical for its successful application in research and development, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2R)-1-Aminopent-4-yn-2-ol?

A1: The primary stability concerns for (2R)-1-Aminopent-4-yn-2-ol stem from the inherent reactivity of its three key functional groups: the terminal alkyne, the secondary alcohol, and the primary amine. The interplay between these groups can lead to specific degradation pathways under both acidic and basic conditions. Key concerns include:

  • Acid-Catalyzed Hydration of the Alkyne: In the presence of strong acids, the terminal alkyne can undergo hydration to form a methyl ketone.[1][2][3][4][5] This transformation proceeds through an enol intermediate which tautomerizes to the more stable keto form.

  • Base-Catalyzed Isomerization of the Alkyne: Strong bases can deprotonate the terminal alkyne, leading to isomerization to an allene, which is a compound with adjacent carbon-carbon double bonds.[6][7]

  • Intramolecular Cyclization: The proximity of the amino and hydroxyl groups to the alkyne raises the possibility of intramolecular cyclization reactions, particularly under acidic conditions, which can catalyze such transformations in aminoalkynes.[1]

  • Oxidation: The primary amine and secondary alcohol moieties can be susceptible to oxidation, leading to a variety of degradation products. This is a common degradation pathway for many pharmaceutical compounds.[8]

  • Metal-Catalyzed Degradation: Trace metal impurities can catalyze various reactions of terminal alkynes, including dimerization and other transformations.[3] It is crucial to use high-purity reagents and acid-washed glassware to minimize this risk.[9]

Q2: How does the pH of the solution affect the stability of (2R)-1-Aminopent-4-yn-2-ol?

A2: The pH of the solution is a critical factor governing the stability of this molecule due to the presence of the acidic terminal alkyne proton and the basic primary amino group.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the primary amino group will be protonated, forming an ammonium salt. While this may protect the amine from certain reactions, the acidic environment can promote the hydration of the alkyne to a ketone.[1][2][3][4][5] There is also a risk of acid-catalyzed intramolecular cyclization involving the hydroxyl group and the alkyne.[1]

  • Neutral to Mildly Acidic Conditions (pH 4-7): The molecule is expected to be most stable in this pH range. However, long-term storage in aqueous solutions should still be approached with caution.

  • Basic Conditions (pH > 8): In basic solutions, the terminal alkyne proton becomes susceptible to deprotonation. The pKa of a terminal alkyne is typically around 25, while the pKa of propargyl alcohol is approximately 13.6.[4][10] The presence of the electron-withdrawing hydroxyl group in (2R)-1-Aminopent-4-yn-2-ol likely lowers the pKa of the alkyne proton compared to a simple alkyl alkyne. Strong bases can lead to the formation of an acetylide anion, which can then undergo isomerization to an allene.[6][7] Additionally, propargyl alcohols are known to have thermal hazards when mixed with strong bases, which could lead to decomposition.[6]

Q3: What are the expected degradation products under forced degradation conditions?

A3: Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13] Based on the structure of (2R)-1-Aminopent-4-yn-2-ol, the following degradation products can be anticipated under various stress conditions:

Stress ConditionPotential Degradation PathwayExpected Degradation Product(s)
Acidic Hydrolysis Acid-catalyzed hydration of the alkyne(5R)-5-amino-4-hydroxy-2-pentanone
Acid-catalyzed intramolecular cyclizationCyclic ether or amine derivatives
Basic Hydrolysis Base-catalyzed isomerization of the alkyneAllenic amino alcohol
Oxidation (e.g., H₂O₂) Oxidation of the primary amine and secondary alcoholN-oxide, deaminated ketone, and/or carboxylic acid derivatives
Thermal Degradation Dehydration, polymerization, or other rearrangementsComplex mixture of products
Photodegradation (UV/Vis) Photolytic cleavage or rearrangementComplex mixture of radical-mediated products

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and stability assessment of (2R)-1-Aminopent-4-yn-2-ol.

Problem: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • pH of Media: Check the pH of your cell culture or assay buffer. If it is outside the optimal stability range (pH 4-7), consider adjusting it if the experimental conditions allow.

    • Fresh Solutions: Prepare fresh solutions of the compound immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

    • Inert Atmosphere: If the compound is particularly sensitive to oxidation, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Stability Check: Perform a quick stability check of the compound in your assay medium by incubating it for the duration of your experiment and then analyzing it by HPLC to check for degradation.

Problem: Appearance of unexpected peaks in HPLC analysis of stability samples.
  • Possible Cause: Formation of degradation products or interaction with components of the formulation or container.

  • Troubleshooting Steps:

    • Peak Identification: Utilize HPLC-MS to obtain the mass of the unknown peaks to help identify potential degradation products.

    • Review Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied (e.g., a new peak in an acid-stressed sample is likely an acid-degradation product).

    • Container Compatibility: Ensure that the storage container is inert and does not leach any substances that could react with the compound.

    • Excipient Interaction: If the compound is part of a formulation, investigate potential interactions with excipients.

Problem: Loss of compound during storage, even at low temperatures.
  • Possible Cause: Trace metal contamination catalyzing degradation, or slow degradation even at low temperatures.

  • Troubleshooting Steps:

    • Glassware Preparation: Use acid-washed glassware to remove any trace metal contaminants.

    • High-Purity Solvents: Use high-purity, metal-free solvents for preparing solutions.

    • Inert Storage: Store the solid compound and solutions under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

    • Re-analysis of Purity: Re-analyze the purity of your stock material to ensure it has not degraded over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (2R)-1-Aminopent-4-yn-2-ol. The goal is to induce approximately 5-20% degradation to identify potential degradants.[14]

Materials:

  • (2R)-1-Aminopent-4-yn-2-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of (2R)-1-Aminopent-4-yn-2-ol in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80 °C for 48 hours.

    • Dissolve a portion of the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in water or methanol) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of (2R)-1-Aminopent-4-yn-2-ol and its degradation products.[5][6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (for better sensitivity and identification of degradants).

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

Potential Degradation Pathways

degradation_pathways main (2R)-1-Aminopent-4-yn-2-ol ketone (5R)-5-amino-4-hydroxy-2-pentanone main->ketone  Acidic Hydrolysis (H₃O⁺) allene Allenic amino alcohol main->allene  Basic Isomerization (Strong Base) cyclized Cyclic ether/amine main->cyclized  Acid-Catalyzed Cyclization oxidized Oxidized products (N-oxide, ketone, etc.) main->oxidized  Oxidation ([O])

Caption: Potential degradation pathways of (2R)-1-Aminopent-4-yn-2-ol.

Forced Degradation Workflow

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of (2R)-1-Aminopent-4-yn-2-ol start->acid Expose to stress start->base Expose to stress start->oxidation Expose to stress start->thermal Expose to stress start->photo Expose to stress characterization Characterize Degradation Products analysis->characterization report Report Stability Profile characterization->report

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Absolute Configuration of Chiral Amino Alcohols

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral amino alcohols is a critical step in advancing new chemical entities from discovery t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral amino alcohols is a critical step in advancing new chemical entities from discovery to clinical evaluation. The three-dimensional arrangement of atoms dictates molecular recognition, and consequently, the pharmacological and toxicological profile of a drug candidate. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in experimental data and field-proven insights to empower you to make informed decisions in your stereochemical assignments.

The Imperative of Stereochemical Integrity in Drug Development

Chiral amino alcohols are privileged scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The distinct spatial orientation of the amino and hydroxyl groups at a stereocenter can lead to dramatic differences in biological activity. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects. Therefore, the ability to definitively assign the absolute configuration is not merely an academic exercise but a cornerstone of safe and effective drug design.

This guide will navigate the practical applications, underlying principles, and inherent limitations of three powerhouse techniques: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD).

At a Glance: A Comparative Overview of Key Methodologies

To aid in the selection of the most appropriate technique for your specific needs, the following table summarizes the key analytical parameters of each method.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Analysis of X-ray diffraction from a single crystal to generate a 3D electron density map.Formation of diastereomeric esters/amides with a chiral derivatizing agent, leading to distinct NMR chemical shifts.[1][2][3][4][5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Sample Requirement High-quality single crystal (~0.1 mm).1-5 mg of purified sample.[2]1-10 mg of purified sample.
Typical Measurement Time 6-24 hours for data collection.4-6 hours (including derivatization).[1][2][3]1-12 hours for data acquisition.[6]
Data Analysis Time 2-8 hours.1-3 hours.1-7 days (including quantum chemical calculations).[6]
Advantages Unambiguous and definitive "gold standard" method.Applicable to solutions; does not require crystallization; relatively fast.Applicable to solutions, oils, and amorphous solids; non-destructive.[6]
Limitations Requires a suitable single crystal, which can be challenging to grow.[6][7]Requires chemical derivatization, which may not be straightforward for all substrates; potential for misinterpretation with sterically hindered or flexible molecules.[6]Requires computational support for spectral interpretation; can be sensitive to solvent and conformational flexibility.[7][8]
Cost High initial instrument cost; moderate per-sample cost if outsourced.Moderate instrument cost (NMR spectrometer); low cost for reagents.High initial instrument cost; moderate per-sample cost for consumables and computational time.

I. Single-Crystal X-ray Crystallography: The Definitive Answer

When a high-quality single crystal of your chiral amino alcohol derivative is in hand, single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute configuration determination. The technique provides a direct visualization of the three-dimensional arrangement of atoms in the crystal lattice.

The Causality Behind the Experiment

The power of this technique lies in the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), this phase shift can be used to determine the absolute structure of the molecule.

Experimental Workflow

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction data_reduction Data Reduction diffraction->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config mosher_workflow cluster_prep Derivatization cluster_data NMR Analysis cluster_analysis Data Interpretation derivatization_R React with (R)-MTPA-Cl nmr_S Acquire ¹H NMR of (R)-Mosher derivative derivatization_R->nmr_S derivatization_S React with (S)-MTPA-Cl nmr_R Acquire ¹H NMR of (S)-Mosher derivative derivatization_S->nmr_R calc_delta Calculate Δδ (δS - δR) nmr_R->calc_delta nmr_S->calc_delta model Apply Mosher's Model calc_delta->model assign_config Assign Absolute Configuration model->assign_config vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment sample_prep Sample Preparation vcd_measurement VCD Spectrum Measurement sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculations (Geometry Optimization & Frequencies) conf_search->dft_calc vcd_calc VCD Spectrum Calculation dft_calc->vcd_calc vcd_calc->comparison assignment Assign Absolute Configuration comparison->assignment

Sources

Comparative

Publish Comparison Guide: Spectroscopic Validation of (2R)-1-Aminopent-4-yn-2-ol Derivatives

Executive Summary (2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block. Containing a terminal alkyne, a primary amine, and a stereogenic secondary alcohol, it is widely utilized in click c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile, chiral bifunctional building block. Containing a terminal alkyne, a primary amine, and a stereogenic secondary alcohol, it is widely utilized in click chemistry, peptidomimetic synthesis, and targeted drug development. Validating its structural integrity and enantiomeric purity requires an orthogonal analytical approach. As an application scientist, relying on a single analytical method introduces unacceptable risk. This guide objectively compares standard spectroscopic techniques and details field-proven, self-validating protocols to ensure absolute structural confidence.

Orthogonal Spectroscopic Signatures: The Alkyne and Backbone

Before assessing stereochemistry, the primary connectivity of the molecule must be confirmed. The terminal alkyne and the amino-alcohol backbone possess distinct, non-overlapping signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Expected Spectroscopic Data for (2R)-1-Aminopent-4-yn-2-ol
Functional Group¹H NMR (ppm)¹³C NMR (ppm)IR Spectroscopy (cm⁻¹)Mass Spectrometry (HRMS)
Terminal Alkyne (C≡C-H) ~2.0 - 2.5 (t, J = 2.6 Hz)65.0 - 85.0~3300 (sp C-H stretch, sharp) ~2100-2250 (C≡C stretch, weak)N/A
Secondary Alcohol (-OH) ~2.5 - 3.5 (br s, exchanges w/ D₂O)~65.0 - 75.0 (C-OH)~3200-3600 (O-H stretch, broad)[M+H]⁺ expected at m/z 100.0762
Primary Amine (-NH₂) ~1.5 - 2.0 (br s, exchanges w/ D₂O)~45.0 - 55.0 (C-NH₂)~3300-3500 (N-H stretch, doublet)Diagnostic fragmentation of amine
Causality in Alkyne NMR Shielding

A common point of confusion during structural validation is the upfield chemical shift of the terminal alkyne proton (~2.0 ppm) compared to alkene protons (~5.0-6.0 ppm). It is critical to understand the physical causality behind this phenomenon: when the alkyne is subjected to an external magnetic field ( B0​ ), the cylindrical π -electron cloud of the triple bond enters a circulating motion. This generates an induced magnetic field that directly opposes B0​ at the spatial position of the terminal proton. This diamagnetic anisotropy heavily shields the proton, pushing its resonance upfield ([1]).

Step-by-Step Protocol: Validating the Backbone
  • Sample Preparation : Dissolve 5-10 mg of the derivative in 0.6 mL of CDCl₃ or DMSO-d₆. If the amine/hydroxyl protons are obscured by overlapping aliphatic signals, perform a D₂O shake to identify exchangeable protons.

  • IR Acquisition : Place a neat sample on an ATR-FTIR crystal and apply consistent pressure.

  • Self-Validation Check : The IR spectrum will show a strong band around 3300 cm⁻¹. Because O-H, N-H, and terminal alkyne sp C-H stretches all overlap in this region, you must cross-reference this with the C≡C stretching band at 2100-2250 cm⁻¹ ([2]). If the 2100 cm⁻¹ band is absent, the alkyne may have been inadvertently reduced or degraded during synthesis.

Stereochemical Validation: Direct vs. Indirect Analysis

Validating the (2R) stereocenter is the most critical step for drug development applications. We compare two industry-standard methods: Direct analysis via Chiral HPLC and Indirect analysis via Mosher's Ester Derivatization (NMR).

G Start (2R)-1-Aminopent-4-yn-2-ol Stereochemical Validation HPLC Path A: Direct Analysis Chiral HPLC Start->HPLC Mosher Path B: Indirect Analysis Mosher's Derivatization Start->Mosher HPLC_Prep Sample Prep: Dissolve in Hexane/IPA HPLC->HPLC_Prep Mosher_Prep React with (R)- & (S)-MTPA-Cl in Pyridine Mosher->Mosher_Prep HPLC_Run Run Chiralpak Column (e.g., AS-H or OD-H) HPLC_Prep->HPLC_Run HPLC_Result Calculate ee% via Peak Area Integration HPLC_Run->HPLC_Result Mosher_Run Acquire 1H & 19F NMR (Calculate Δδ S-R) Mosher_Prep->Mosher_Run Mosher_Result Assign Absolute Configuration & Enantiomeric Purity Mosher_Run->Mosher_Result

Figure 1: Orthogonal workflows for stereochemical validation of (2R)-1-Aminopent-4-yn-2-ol.

Table 2: Comparison of Stereochemical Validation Techniques
ParameterPath A: Chiral HPLCPath B: Mosher's Ester Analysis (NMR)
Mechanism Transient diastereomeric interactions with chiral stationary phase.Covalent derivatization forming stable diastereomers.
Primary Output Enantiomeric Excess (ee%)Absolute Configuration (R/S) & de%
Sample Requirement < 1 mg (Non-destructive)5-15 mg (Destructive/Derivatized)
Throughput High (10-30 min per run)Low (Requires synthesis & purification)
Limitations Requires reference standards to assign absolute configuration.Steric hindrance can complicate derivatization of the secondary alcohol.
Methodology: The Self-Validating Mosher's Protocol

Chiral HPLC is excellent for quantifying enantiomeric excess (ee%) ([3]), but it cannot independently assign absolute configuration without a known reference standard. Mosher's ester analysis solves this by utilizing a Chiral Derivatizing Agent (CDA).

Causality & Self-Validation : A single Mosher's ester derivative is analytically insufficient due to the conformational flexibility of the molecule. A true self-validating protocol requires the parallel synthesis of both the (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters ([4]). By calculating the difference in chemical shifts ( ΔδS−R ) between the two diastereomers, systematic referencing errors are eliminated. The phenyl ring of the MTPA group anisotropically shields the protons situated beneath it. By mapping which protons are shielded in the (S)-ester versus the (R)-ester, the spatial arrangement of the (2R)-1-Aminopent-4-yn-2-ol substituents is unambiguously confirmed.

Step-by-Step Derivatization :

  • Amine Protection : Because the primary amine is more nucleophilic than the secondary alcohol, it must be selectively protected (e.g., as an N-Boc carbamate) prior to Mosher esterification to prevent the formation of complex amide/ester mixtures.

  • Esterification : In two separate, dry vials, dissolve 5 mg of the N-protected (2R)-1-Aminopent-4-yn-2-ol in 0.5 mL anhydrous pyridine.

  • CDA Addition : Add 2-3 equivalents of (R)-MTPA-Cl to the first vial, and (S)-MTPA-Cl to the second vial. Stir at room temperature for 4-12 hours under inert atmosphere.

  • Workup : Quench the reaction with saturated NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate under reduced pressure.

  • NMR Acquisition : Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate ΔδS−R for the C1 and C3 protons to definitively confirm the (2R) configuration.

Conclusion

For comprehensive validation of (2R)-1-Aminopent-4-yn-2-ol derivatives, a single technique is never sufficient. The gold-standard analytical package combines ATR-FTIR (to confirm the intact alkyne), 1D/2D NMR (to map connectivity and diamagnetic anisotropy), and a dual-pronged stereochemical approach utilizing Chiral HPLC for batch-to-batch ee% quantification and Mosher's ester analysis for absolute configuration assignment. By building causality and self-validation into your analytical workflows, you ensure robust, reproducible data suitable for regulatory drug development submissions.

References

  • Spectroscopy of the Alkynes Chemistry LibreTexts URL:[Link]

  • IR Spectroscopy Tutorial: Alkynes OrgChemBoulder URL:[Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Applied Sciences (MDPI) URL:[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

A Comparative Guide to the Stereoselective Reactivity of (2R)- and (2S)-1-Aminopent-4-yn-2-ol

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is a critical determinant of its biological activity and chemical reactivity. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is a critical determinant of its biological activity and chemical reactivity. This guide provides an in-depth technical comparison of the reactivity of the (2R) and (2S) enantiomers of 1-Aminopent-4-yn-2-ol, versatile chiral building blocks in organic synthesis. While direct comparative kinetic studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles of stereochemistry and experimental data from analogous systems to provide a predictive framework for their differential reactivity.

Introduction: The Significance of Chirality in 1-Aminopent-4-yn-2-ol

1-Aminopent-4-yn-2-ol is a bifunctional molecule featuring a primary amine, a secondary alcohol, and a terminal alkyne. The stereogenic center at the C2 position, bearing the hydroxyl group, gives rise to two non-superimposable mirror images: (2R)-1-Aminopent-4-yn-2-ol and (2S)-1-Aminopent-4-yn-2-ol. This chirality is paramount, as the three-dimensional arrangement of the functional groups dictates how each enantiomer interacts with other chiral molecules, such as enzymes or chiral catalysts, and influences the stereochemical outcome of reactions.

The propargylamine motif is a valuable pharmacophore found in numerous biologically active compounds.[1] The ability to selectively synthesize and react one enantiomer over the other is crucial in drug development to optimize therapeutic efficacy and minimize off-target effects.

Theoretical Framework: Predicting Differential Reactivity

The differential reactivity of the (2R) and (2S) enantiomers can be predicted based on the principles of stereoselectivity and stereospecificity. In reactions involving chiral reagents or catalysts, the transition states formed with each enantiomer will be diastereomeric and thus possess different energies. This energy difference leads to different reaction rates, a phenomenon exploited in kinetic resolutions.

Key Concepts:

  • Diastereomeric Transition States: When a chiral molecule reacts with another chiral entity, two diastereomeric transition states are possible. These transition states have different energies, leading to one reaction pathway being favored over the other.

  • Steric Hindrance: The spatial arrangement of substituents around the stereocenter can influence the approach of a reagent, favoring attack from the less hindered face.

  • Chiral Auxiliaries and Ligands: The use of chiral auxiliaries temporarily attached to the molecule or chiral ligands complexed to a metal catalyst can create a chiral environment that directs the stereochemical outcome of a reaction.[1]

Comparative Reactivity in Key Transformations

This section explores the expected differences in reactivity between the (2R) and (2S) enantiomers of 1-Aminopent-4-yn-2-ol in several important classes of organic reactions.

Enzyme-Catalyzed Kinetic Resolution

Enzymes, being inherently chiral, are highly selective catalysts. A common application is the kinetic resolution of racemic alcohols or amines through acylation.[2][3][4][5]

Hypothetical Experiment: A racemic mixture of 1-Aminopent-4-yn-2-ol is subjected to acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor like vinyl acetate.

Expected Outcome: The lipase will preferentially acylate one enantiomer at a faster rate. For instance, if the enzyme's active site better accommodates the (2R)-enantiomer, it will be converted to the corresponding ester, leaving the unreacted (2S)-enantiomer in high enantiomeric excess. The relative rates of acylation for the two enantiomers can be significantly different, allowing for their efficient separation.[4][5]

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution

EnantiomerRelative Rate of AcylationEnantiomeric Excess (ee) of Unreacted Alcohol (at 50% conversion)
(2R)100>99% (S)
(2S)5

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Aminopent-4-yn-2-ol

  • To a solution of racemic 1-Aminopent-4-yn-2-ol (1.0 equiv) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (1.5 equiv).

  • Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, ~10% w/w of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

  • Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral HPLC or GC.

Diagram 1: Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Workup & Separation cluster_3 Products racemate Racemic (±)-1-Aminopent-4-yn-2-ol reagents Vinyl Acetate + CALB racemate->reagents Mix in Toluene reaction Stir at 30°C Monitor by Chiral HPLC/GC reagents->reaction filtration Filter to remove enzyme reaction->filtration chromatography Column Chromatography filtration->chromatography unreacted Enantioenriched (2S)-Alcohol chromatography->unreacted acylated Enantioenriched (2R)-Ester chromatography->acylated

Caption: Workflow for the kinetic resolution of racemic 1-Aminopent-4-yn-2-ol.

Diastereoselective Cyclization Reactions

The bifunctional nature of 1-aminopent-4-yn-2-ol allows for intramolecular cyclization reactions to form heterocyclic compounds, such as oxazolines. When starting with a pure enantiomer, the stereochemistry of the product is directly controlled by the stereochemistry of the starting material.

Hypothetical Experiment: Treatment of (2R)-1-Aminopent-4-yn-2-ol and (2S)-1-Aminopent-4-yn-2-ol with a reagent that facilitates cyclization, such as phosgene or a dehydrating agent.

Expected Outcome: The cyclization will proceed in a stereospecific manner. The (2R)-enantiomer will yield an oxazoline with a specific configuration, while the (2S)-enantiomer will produce the enantiomeric oxazoline. This is a direct consequence of the reaction mechanism, which often involves a backside attack of the hydroxyl group on an activated amine derivative, leading to an inversion of configuration at the C1 position if it were to become a new stereocenter, or more commonly, retention of configuration at C2 which dictates the overall stereochemistry of the product. The synthesis of chiral oxazolines from amino alcohols is a well-established method.[6][7][8][9]

Table 2: Expected Products from Diastereoselective Cyclization

Starting EnantiomerExpected Oxazoline Product
(2R)-1-Aminopent-4-yn-2-ol(R)-4-(prop-2-yn-1-yl)-4,5-dihydrooxazole
(2S)-1-Aminopent-4-yn-2-ol(S)-4-(prop-2-yn-1-yl)-4,5-dihydrooxazole

G R_start (2R)-1-Aminopent-4-yn-2-ol R_product (R)-Oxazoline R_start->R_product Cyclization S_start (2S)-1-Aminopent-4-yn-2-ol S_product (S)-Oxazoline S_start->S_product Cyclization

Sources

Comparative

Absolute Configuration Determination of (2R)-1-Aminopent-4-yn-2-ol: A Comparison Guide to X-ray Crystallography Strategies

Executive Summary (2R)-1-Aminopent-4-yn-2-ol is a highly versatile chiral building block featuring a primary amine, a secondary alcohol, and a terminal alkyne. However, confirming its absolute configuration via single-cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-Aminopent-4-yn-2-ol is a highly versatile chiral building block featuring a primary amine, a secondary alcohol, and a terminal alkyne. However, confirming its absolute configuration via single-crystal X-ray diffraction (SCXRD) presents a fundamental crystallographic challenge: it is a "light-atom" molecule (comprising only C, H, N, and O) and typically exists as a viscous liquid or low-melting solid at room temperature.

To overcome the lack of anomalous scattering and poor initial crystallinity, researchers must employ strategic derivatization. As a Senior Application Scientist, I have structured this guide to objectively compare three field-proven strategies for determining the absolute configuration of this specific molecule. This guide analyzes the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity.

The Crystallographic Challenge: Light Atoms and The Flack Parameter

The absolute structure of a chiral crystal is determined by refining the Flack parameter ( x ). For a correctly assigned enantiomer model, x should be approximately 0 with a standard uncertainty (s.u.) of < 0.04[1].

However, the magnitude of resonant (anomalous) scattering for K-shell electrons in C, N, and O is extremely small, particularly when using standard Molybdenum (Mo K α , λ=0.71 Å) radiation[2]. Without a heavier atom to provide anomalous dispersion, the Friedel pairs ( I(hkl) and I(−h−k−l) ) are nearly identical in intensity. This makes the Flack parameter statistically unreliable, necessitating either chemical derivatization or the use of longer-wavelength X-ray sources[3].

Performance Comparison: Crystallization & Derivatization Strategies

StrategyTarget DerivativeRequired X-ray SourceExpected Flack s.u.Anomalous Signal SourceTime to Crystal
1. Heavy-Atom Derivatization 4-BromobenzamideMo K α or Cu K α 0.01 – 0.02Bromine ( Δf′′ is very large)4–7 Days
2. Chiral Salt Formation (1S)-(+)-CSA SaltMo K α or Cu K α 0.02 – 0.04Internal Reference + Sulfur2–4 Days
3. Direct Light-Atom XRD Hydrochloride SaltCu K α (Microfocus)0.03 – 0.06Chlorine + Oxygen/Nitrogen1–3 Days

Strategy 1: Heavy-Atom Derivatization (The Mo K α Gold Standard)

Mechanism & Causality

If your facility only has access to a standard Mo K α diffractometer, direct analysis of the free base or a simple salt will fail to yield a reliable absolute structure[1]. By covalently attaching a heavy atom—specifically by reacting the primary amine with 4-bromobenzoyl chloride—we introduce Bromine. Bromine possesses a massive anomalous scattering factor, drastically amplifying the intensity differences between Friedel pairs. This forces the Flack parameter to converge tightly, ensuring a highly reliable stereochemical assignment[2].

Step-by-Step Protocol: 4-Bromobenzoylation & Vapor Diffusion
  • Reaction: Dissolve 1.0 eq of (2R)-1-Aminopent-4-yn-2-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Scavenging: Add 1.2 eq of triethylamine (Et 3​ N) to act as an acid scavenger.

  • Coupling: Cool the reaction to 0°C. Dropwise add 1.1 eq of 4-bromobenzoyl chloride. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract the organic layer, dry over MgSO 4​ , and purify the resulting amide via flash chromatography.

  • Crystallization: Dissolve the purified 4-bromobenzamide derivative in a minimum volume of ethyl acetate. Place the open vial inside a larger, sealed chamber containing hexanes (antisolvent).

  • Self-Validating System: As hexanes vapor diffuses into the ethyl acetate over 3-5 days, high-quality single crystals will form. Validation Check: After solving the structure, artificially invert the stereochemistry of your computational model and re-refine. The Flack parameter must shift from ~0.0 to ~1.0. If it hovers around 0.5, the crystal is a racemic twin, and the absolute configuration cannot be trusted.

Strategy 2: Chiral Salt Formation (The Dual-Validation Approach)

Mechanism & Causality

Reacting the basic amine with an enantiopure chiral acid, such as (1S)-(+)-10-Camphorsulfonic acid (CSA), yields a highly crystalline diastereomeric salt. This creates a powerful self-validating system: the known absolute configuration of the (1S)-CSA anion serves as an internal stereochemical reference[4]. Furthermore, the sulfur atom in the sulfonate group provides a moderate anomalous dispersion signal, allowing for dual validation via both the internal reference and Bijvoet differences[4].

Step-by-Step Protocol: Diastereomeric Salt Crystallization
  • Dissolution: Dissolve 1.0 eq of the free base amine in minimal hot ethanol.

  • Acid Addition: In a separate vial, dissolve 1.0 eq of (1S)-(+)-10-CSA in hot ethanol.

  • Mixing: Combine the solutions while hot and stir for 10 minutes.

  • Crystallization: Allow the solution to cool to room temperature slowly. If crystals do not spontaneously form, add ethyl acetate dropwise until slight turbidity is observed, then heat gently to clarify. Cover the vial with perforated Parafilm to allow slow evaporation over 48-72 hours.

  • Self-Validating System: During structure refinement, constrain the stereocenters of the CSA moiety to their known (1S) configuration. If the refinement proceeds smoothly with low R-factors and correctly identifies the CSA stereocenters, the (2R) assignment of the amine is unequivocally validated relative to the internal standard[5].

Strategy 3: Direct Light-Atom Crystallography (The Modern Cu K α Approach)

Mechanism & Causality

If a modern microfocus Copper (Cu K α , λ=1.54 Å) source is available, heavy-atom covalent derivatization can be bypassed[3]. Cu radiation has a longer wavelength that is closer to the absorption edges of lighter elements, significantly enhancing their anomalous scattering[1]. Converting the liquid free base to a solid Hydrochloride (HCl) salt induces crystallization and introduces Chlorine, which provides a robust anomalous signal under Cu K α radiation.

Step-by-Step Protocol: HCl Salt Cooling Crystallization
  • Preparation: Dissolve 1.0 eq of the free base amine in anhydrous diethyl ether.

  • Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of 2M HCl in diethyl ether until precipitation ceases.

  • Isolation: Filter the resulting hydrochloride salt under a nitrogen blanket (the salt may be hygroscopic).

  • Crystallization: Dissolve the salt in boiling isopropanol. Seal the vial and place it in a programmable cooling bath, dropping the temperature from 80°C to 4°C at a highly controlled rate of 1°C/hour.

  • Self-Validating System: Collect highly redundant data (high multiplicity, >4.0 ) to increase the signal-to-noise ratio of the weak anomalous differences. Validation Check: Validate the refined Flack parameter against the Hooft parameter (a complementary statistical analysis of Bijvoet differences). Both parameters must agree within their standard uncertainties to confirm the absolute structure.

Crystallization Workflows & Decision Matrices

DerivPathways Base (2R)-1-Aminopent-4-yn-2-ol (Target Molecule) Br_Deriv 4-Bromobenzamide Derivative Base->Br_Deriv 4-Bromobenzoyl chloride Et3N, DCM CSA_Salt (1S)-(+)-CSA Diastereomeric Salt Base->CSA_Salt (1S)-(+)-10-CSA EtOH/EtOAc HCl_Salt Hydrochloride Salt Base->HCl_Salt HCl (gas) Diethyl Ether

Chemical derivatization pathways for (2R)-1-Aminopent-4-yn-2-ol to enable X-ray crystallography.

DecisionTree Start Determine Absolute Configuration Source X-ray Source Available? Start->Source Mo Mo K-alpha (0.71 Å) Source->Mo Cu Cu K-alpha (1.54 Å) Source->Cu Heavy Heavy-Atom Derivatization (e.g., Bromine insertion) Mo->Heavy High anomalous signal required Chiral Chiral Co-crystallization (Internal Reference) Mo->Chiral Relative stereochem via known chiral center Cu->Chiral Dual validation (Bijvoet + Internal) Light Direct Salt Formation (e.g., HCl salt) Cu->Light Sufficient anomalous dispersion for Cl/O/N

Decision matrix for selecting the optimal crystallization strategy based on X-ray source.

References

  • Absolute Stereochemistry: The merits of VCD and XRD ePrints Soton - University of Southampton
  • Howard Flack and The Flack Parameter Semantic Scholar
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determin
  • Advances in chiral analysis: from classical methods to emerging technologies RSC (Royal Society of Chemistry)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-1-Aminopent-4-yn-2-ol

As a Senior Application Scientist, I recognize that handling bifunctional chiral building blocks like (2R)-1-Aminopent-4-yn-2-ol requires more than just a cursory glance at a Safety Data Sheet (SDS). This molecule featur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional chiral building blocks like (2R)-1-Aminopent-4-yn-2-ol requires more than just a cursory glance at a Safety Data Sheet (SDS). This molecule features a primary amine, a chiral secondary alcohol, and a terminal alkyne. Each functional group presents independent and synergistic reactivity profiles that dictate specific personal protective equipment (PPE), handling protocols, and disposal strategies.

The following guide is engineered to provide drug development professionals and synthetic chemists with a self-validating, mechanistic approach to laboratory safety, ensuring both operator protection and experimental integrity.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards[1].

  • The Primary Amine (Corrosivity): Amines are inherently basic and nucleophilic. Upon contact with the skin, they saponify epidermal lipids, acting as permeation enhancers that drive the chemical deeper into tissue. In the eyes, amines cause rapid, irreversible corneal damage.

  • The Terminal Alkyne (Reactivity): While stable under standard conditions, terminal alkynes possess a weakly acidic acetylenic proton. If exposed to heavy metals (specifically Copper, Silver, or Mercury), they can form metal acetylides—compounds that are highly shock- and friction-sensitive when dry[2].

  • The Chiral Alcohol (Hygroscopicity): Often supplied as a hydrochloride salt to protect the amine and preserve enantiomeric purity, this compound can be hygroscopic. Moisture absorption not only ruins stoichiometric precision but can also make the compound stick to PPE, increasing the risk of accidental exposure.

Quantitative PPE & Engineering Controls Matrix

Standard laboratory attire is insufficient for bifunctional amino-alkynes. According to the, your site-specific Chemical Hygiene Plan (CHP) must mandate the following specific controls[1][3]:

PPE CategorySpecificationQuantitative MetricCausality & Operational Logic
Hand Protection Heavy-duty Nitrile or Butyl Rubber 8 mil thickness, >240 min breakthroughAmino alcohols act as permeation enhancers. Thin, standard latex offers zero chemical resistance and will fail rapidly.
Eye Protection Indirect-vented Chemical Splash GogglesANSI Z87.1+ certified, 0 mm facial gapAmines cause severe damage upon splash. Standard safety glasses lack the peripheral seal required to stop vapor and liquid ingress.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex (NFPA 2112)Alkynes introduce flammability risks. Synthetic blends (e.g., polyester) can melt into the skin during a flash fire.
Engineering Bypass Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm)Prevents inhalation of amine vapors and safely vents any accidental pressure buildup during alkyne reactions.

Operational Protocol: Handling & Experimental Workflow

The following step-by-step methodology ensures a self-validating system for weighing and transferring (2R)-1-Aminopent-4-yn-2-ol.

Step 1: Engineering Control Validation

  • Action: Verify the fume hood face velocity is between 80–120 fpm.

  • Self-Validation: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.

Step 2: Tool Selection & Static Mitigation

  • Action: Equip a PTFE (Teflon) or ceramic spatula. If handling the hydrochloride salt (powder), use an anti-static gun (Zerostat) on the weigh boat.

  • Causality: You must strictly avoid low-grade metal spatulas. Trace copper or silver in metal alloys can react with the terminal alkyne to form shock-sensitive acetylides[2].

  • Self-Validation: The powder should not jump or cling to the spatula, confirming static neutralization and ensuring accurate stoichiometric transfer.

Step 3: Transfer and Inerting

  • Action: Weigh the required mass, transfer immediately to the reaction vessel, and flush the headspace with Argon or Nitrogen. Seal with a septum.

Workflow S1 1. Engineering Controls Verify Fume Hood Face Velocity (>100 fpm) S2 2. PPE Donning Double Nitrile Gloves (8 mil) Splash Goggles S1->S2 S3 3. Reagent Transfer Use PTFE/Ceramic Spatulas (Avoid Cu/Ag/Hg) S2->S3 S4 4. Reaction Execution Monitor Temp & Pressure Inert N2/Ar Atmosphere S3->S4 S5 5. Quench & Workup Neutralize Amine (pH 7-8) Extract Organic Layer S4->S5

Fig 1. Sequential operational workflow for handling (2R)-1-Aminopent-4-yn-2-ol safely.

Spill Response & Decontamination Logistics

In the event of a localized spill inside the fume hood, execute the following protocol. Never use bleach to clean an amine spill.

Step 1: Isolate & Assess

  • Evacuate the immediate 5-foot radius. If the spill is >50 mL of concentrated solution, lower the fume hood sash and alert Environmental Health and Safety (EHS).

Step 2: Neutralization (The "No-Bleach" Rule)

  • Cover the spill with a weak solid acid (e.g., citric acid or sodium bisulfate).

  • Causality: As outlined in Prudent Practices in the Laboratory, amines react violently with sodium hypochlorite (bleach) to generate highly toxic, volatile chloramine gas[4][5].

Step 3: Absorption & Validation

  • Apply an inert absorbent (e.g., vermiculite or diatomaceous earth) over the neutralized spill. Sweep up with a plastic dustpan.

  • Self-Validation: Wipe the decontaminated area with a damp pH test strip. The area is safe and fully decontaminated only when the pH strip reads neutral (pH 6-7).

Waste Segregation & Disposal Plan

Because (2R)-1-Aminopent-4-yn-2-ol is frequently used in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC or "Click Chemistry"), waste disposal carries severe hidden risks.

Step 1: Quench

  • Ensure all unreacted amine is fully quenched with a mild aqueous acid (e.g., 1M HCl or Citric Acid) to form a water-soluble, stable ammonium salt.

Step 2: The Metal Check (Critical)

  • If the reaction involved Copper or Silver, DO NOT allow the waste to evaporate to dryness.

  • Causality: Dry copper/silver acetylides are highly explosive[2]. Keep the waste in a designated, clearly labeled aqueous solution.

Step 3: Segregation & Labeling

  • Separate the neutralized aqueous layer from the halogen-free organic layer. Label the container strictly as: "Aqueous Amine Waste - Contains Alkynes. NO OXIDIZERS. DO NOT LET DRY."

WastePlan W1 Reaction Waste Containing (2R)-1-Aminopent-4-yn-2-ol W2 Contains Heavy Metals? (e.g., Cu from Click Chemistry) W1->W2 W3 Standard Quench Use Weak Acid (Citric Acid) W2->W3 No W4 DANGER: Metal Acetylides Do Not Evaporate to Dryness Consult EHS W2->W4 Yes W5 Aqueous Waste (pH 6-8, Metal-Free) W3->W5 Aqueous W6 Organic Waste (Halogen-Free) W3->W6 Organic

Fig 2. Decision tree for the safe segregation and disposal of alkyne-amine chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard: Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

Sources

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